Technical Documentation Center

1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
  • CAS: 942-25-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone: Methodologies, Mechanistic Insights, and Practical Applications

Abstract This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and the targeted modification at the N-1 and C-2 positions offers a versatile platform for generating novel molecular entities.[1][2][3] This document will detail the predominant synthetic strategies, with a focus on a robust and reproducible two-step approach commencing with the formation of the 2-acetylbenzimidazole intermediate, followed by its selective N-methylation. We will delve into the mechanistic underpinnings of these transformations, providing scientifically grounded explanations for experimental choices and process parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical knowledge and practical, step-by-step protocols.

Introduction: The Significance of the Benzimidazole Moiety

The benzimidazole ring system, formed by the fusion of a benzene and an imidazole ring, is a cornerstone in the architecture of many biologically active compounds.[2][3] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[2][3][4] The title compound, 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, serves as a valuable synthon for the elaboration of more complex molecules, with the acetyl group at the 2-position providing a reactive handle for further chemical modifications.[5]

Strategic Approaches to the Synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

The synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone can be approached through several routes. The most prevalent and reliable method involves a two-step sequence:

  • Step 1: Synthesis of the Intermediate, 2-Acetylbenzimidazole.

  • Step 2: N-Methylation of 2-Acetylbenzimidazole.

An alternative, though potentially less direct, one-pot approach could involve the condensation of N-methyl-o-phenylenediamine with a suitable three-carbon synthon like pyruvic acid. However, the two-step approach generally offers better control over the reaction and purification of the final product.

Synthesis of 2-Acetylbenzimidazole: A Critical Intermediate

The formation of 2-acetylbenzimidazole is a pivotal step. Several methods have been reported for its synthesis, with the most common involving the oxidation of a precursor alcohol.

One of the most effective methods for preparing 2-acetylbenzimidazole involves the oxidation of 2-(α-hydroxyethyl)benzimidazole.[6][7] This precursor is readily synthesized through the condensation of o-phenylenediamine with lactic acid.[6] The subsequent oxidation of the secondary alcohol to a ketone can be achieved using various oxidizing agents, with potassium dichromate in a dilute acid medium being a well-established method.[5][7]

It is crucial to control the pH during the workup of the oxidation reaction to ensure the precipitation of the desired product.[7]

Alternative approaches to 2-acetylbenzimidazole include the direct condensation of o-phenylenediamine with pyruvic acid. However, this reaction can sometimes lead to the formation of side products such as 3-methylbenzo-1H-dihydropyrazine-2-one.[6]

N-Methylation of 2-Acetylbenzimidazole: The Final Transformation

The introduction of the methyl group at the N-1 position of the benzimidazole ring is the final key transformation. This can be accomplished through various N-alkylation techniques. A particularly efficient and environmentally benign method is the use of a solid-state grinding technique.[8] This "green chemistry" approach avoids the use of bulk solvents and often leads to high yields with simplified purification.[8]

The reaction involves grinding 2-acetylbenzimidazole with an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a solid base like potassium carbonate.[8] The mechanical energy from grinding facilitates the reaction in the absence of a solvent.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone via the two-step approach.

Synthesis of 2-(α-Hydroxyethyl)benzimidazole

Reaction Scheme:

Synthesis of 2-(alpha-Hydroxyethyl)benzimidazole OPD o-Phenylenediamine Product 2-(α-Hydroxyethyl)benzimidazole OPD->Product Heat LacticAcid Lactic Acid LacticAcid->Product

A diagram illustrating the synthesis of 2-(α-Hydroxyethyl)benzimidazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
o-Phenylenediamine108.1410.810.1
Lactic Acid (85%)90.0812.7~0.12
Sodium Bicarbonate84.01As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.81 g, 0.1 mol) and 85% lactic acid (12.7 g, ~0.12 mol).

  • Heat the reaction mixture in an oil bath at 150-160 °C for 2 hours.

  • Allow the mixture to cool to room temperature. The mixture will solidify.

  • Add 100 mL of water to the flask and carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield crude 2-(α-hydroxyethyl)benzimidazole.

  • The crude product can be recrystallized from hot water or ethanol to obtain a purified product.

Synthesis of 2-Acetylbenzimidazole

Reaction Scheme:

Synthesis of 2-Acetylbenzimidazole Precursor 2-(α-Hydroxyethyl)benzimidazole Product 2-Acetylbenzimidazole Precursor->Product Oxidation Oxidant K2Cr2O7 / H2SO4 Oxidant->Product

A diagram showing the oxidation to form 2-Acetylbenzimidazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
2-(α-Hydroxyethyl)benzimidazole162.198.110.05
Potassium Dichromate294.187.350.025
Sulfuric Acid (conc.)98.085.4 mL~0.1
Ammonia solution (aq.)-As needed-

Procedure:

  • In a 500 mL beaker, dissolve 2-(α-hydroxyethyl)benzimidazole (8.11 g, 0.05 mol) in 100 mL of 10% sulfuric acid.

  • In a separate beaker, prepare a solution of potassium dichromate (7.35 g, 0.025 mol) in 50 mL of water.

  • Cool the solution of the benzimidazole precursor in an ice bath to below 10 °C.

  • Slowly add the potassium dichromate solution dropwise to the cooled benzimidazole solution with constant stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Carefully neutralize the reaction mixture with a dilute ammonia solution to a pH of 5.5-6.0.[7]

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford crude 2-acetylbenzimidazole.

  • Recrystallization from ethanol will yield the pure product.

Synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

Reaction Scheme:

N-Methylation of 2-Acetylbenzimidazole StartingMaterial 2-Acetylbenzimidazole FinalProduct 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone StartingMaterial->FinalProduct Grinding MethylatingAgent Methyl Iodide MethylatingAgent->FinalProduct Base K2CO3 Base->FinalProduct

A diagram illustrating the N-Methylation via a grinding method.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
2-Acetylbenzimidazole160.171.600.01
Potassium Carbonate138.212.760.02
Methyl Iodide141.941.42 (0.62 mL)0.01

Procedure:

  • In a mortar, combine 2-acetylbenzimidazole (1.60 g, 0.01 mol), potassium carbonate (2.76 g, 0.02 mol), and methyl iodide (1.42 g, 0.01 mol).

  • Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The mixture should become a homogeneous paste.[8]

  • After grinding, add approximately 30-40 mL of ice-cold water to the mortar and stir to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with two portions of 10 mL of cold water.

  • Dry the crude product. Recrystallization from a suitable solvent such as ethanol or ethyl acetate will provide pure 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone.[8]

Mechanistic Considerations

Formation of the Benzimidazole Ring

The condensation of o-phenylenediamine with a carboxylic acid (or its derivative) proceeds through a nucleophilic acyl substitution followed by cyclization and dehydration. The initial attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the carboxylic acid forms a tetrahedral intermediate. Subsequent proton transfers and elimination of water lead to an amidine intermediate, which then undergoes intramolecular cyclization. A final dehydration step yields the aromatic benzimidazole ring.

Benzimidazole Formation Mechanism cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Intramolecular Cyclization & Dehydration OPD o-Phenylenediamine TetrahedralIntermediate Tetrahedral Intermediate OPD->TetrahedralIntermediate + CarboxylicAcid Carboxylic Acid CarboxylicAcid->TetrahedralIntermediate Amidine Amidine Intermediate TetrahedralIntermediate->Amidine - H2O CyclizedIntermediate Cyclized Intermediate Amidine->CyclizedIntermediate Cyclization Benzimidazole Benzimidazole CyclizedIntermediate->Benzimidazole - H2O

A simplified mechanism of benzimidazole ring formation.

N-Methylation

The N-methylation of 2-acetylbenzimidazole is a nucleophilic substitution reaction. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide). The base (potassium carbonate) deprotonates the N-H of the benzimidazole, increasing its nucleophilicity and facilitating the attack on the methylating agent.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone. By following the detailed experimental protocols, researchers can confidently synthesize this valuable building block for further elaboration in drug discovery and development programs. The presented methodologies, including a green chemistry approach for the final N-methylation step, offer practical and efficient solutions for the laboratory-scale synthesis of this important benzimidazole derivative.

References

  • R. A. Pawar and A. P. Rajput, "Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives," Asian Journal of Chemistry, vol. 16, no. 2, pp. 899-904, 2004.
  • PrepChem, "Synthesis of 1-Acetyl-N-methyl-N-(2-pyridyl)benzimidazole-2-carboxamide," [Online]. Available: [Link].

  • CUTM Courseware, "To synthesize Benzimidazole from o-phenylenediamine," [Online]. Available: [Link].

  • C.-J. Zhang et al., "1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 12, p. o3340, 2012.
  • C.-J. Zhang et al., "1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone," National Center for Biotechnology Information, [Online]. Available: [Link].

  • X. Wang, "Preparation method of 2-methylbenzimidazole," CN102827083A, Dec. 19, 2012.
  • A. A. Siddiqui et al., "2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules," Biointerface Research in Applied Chemistry, vol. 11, no. 4, pp. 11562-11591, 2021.
  • W. Li, "Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof," CN102557964A, Jul. 11, 2012.
  • A. A. Al-Amiery, A. A. H. Kadhum, and A. B. Mohamad, "Recent achievements in the synthesis of benzimidazole derivatives," RSC Advances, vol. 13, no. 46, pp. 32734-32771, 2023.
  • Organic Chemistry Portal, "Benzimidazole synthesis," [Online]. Available: [Link].

  • A. A. Al-Amiery, "Microwave-Assisted Syntheses of 1-Acetyl 2-Methylbenzimidazole Sodium Bisulfate pH-Responsive Ionic Draw Solute for Forward Osmosis Applications," Molecules, vol. 24, no. 1, p. 167, 2019.
  • A. A. Al-Amiery, A. A. H. Kadhum, and A. B. Mohamad, "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles," Catalysts, vol. 10, no. 12, p. 1406, 2020.
  • B. S. Priya, N. S. Kumar, and K. R. Reddy, "Synthesis Characterisation and Derivatographic studies of 1-(1H-Benzimidazol-2-yl)ethanone and 1-(1H-Benzimidazol-2-yl)phenone metal complexes," IOSR Journal of Applied Chemistry, vol. 6, no. 1, pp. 46-51, 2013.
  • C.-J. Zhang et al., "1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone," ResearchGate, [Online]. Available: [Link].

  • A. A. Al-Amiery, "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds," Arabian Journal of Chemistry, vol. 12, no. 8, pp. 4799-4813, 2019.
  • P. K. Dubey, C. R. Kumar, and P. V. V. P. Kumar, "Studies on preparation of 2-Acetylbenzimidazole," Der Pharma Chemica, vol. 2, no. 4, pp. 273-278, 2010.
  • S. N. Sanahanbi and N. R. Singh, "SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE," World Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, no. 6, pp. 1641-1647, 2016.
  • A. A. Al-Amiery, "Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review," Journal of Saudi Chemical Society, vol. 20, no. 6, pp. 631-639, 2016.
  • M. A. G. El-Sawy et al., "Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics," RSC Medicinal Chemistry, vol. 15, no. 5, pp. 1136-1153, 2024.
  • A. A. Al-Amiery, A. A. H. Kadhum, and A. B. Mohamad, "Reaction of o-phenylenediamine with organic acids," ResearchGate, [Online]. Available: [Link].

  • P. K. Kumar and P. K. Dubey, "A Green and Simple Synthesis of N-Alkyl-2-acetylbenzimidazoles," Asian Journal of Chemistry, vol. 24, no. 1, pp. 443-444, 2012.
  • S. R. Brishty et al., "Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024)," RSC Advances, vol. 14, no. 25, pp. 17934-17966, 2024.
  • Y. Wang, "A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride," CN110272347A, Sep. 24, 2019.
  • X. Li et al., "Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety," Letters in Drug Design & Discovery, vol. 12, no. 7, pp. 556-562, 2015.
  • M. A. G. El-Sawy et al., "Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide," Molbank, vol. 2021, no. 1, p. M1194, 2021.
  • V. A. Sosnovskikh et al., "ChemInform Abstract: The Reaction of 6-Substituted 4-Pyrone-2-carboxylic Acids with O-Phenylenediamine. Synthesis and Structure of 3-(1H-1,5-Benzodiazepin-2(3H)-ylidenemethyl)quinoxalin-2(1H)-ones," ChemInform, vol. 46, no. 33, 2015.
  • S. R. Brishty et al., "Current Achievements of Benzimidazole: A Review," Journal of Pharmaceutical Research International, vol. 33, no. 60A, pp. 1-16, 2021.
  • M. S. Y. Khan and S. M. A. Abid, "Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1)," International Journal of PharmTech Research, vol. 3, no. 2, pp. 918-922, 2011.

Sources

Exploratory

biological activity of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

An In-depth Technical Guide to the Biological Activity of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Introduction The benzimidazole scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic motif due to its structural similarity to naturally occurring purine nucleosides.[1] This structural mimicry allows benzimidazole derivatives to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] The benzimidazole core is integral to numerous clinically significant drugs and has been extensively investigated for its diverse therapeutic potential, including antimicrobial, antifungal, antiproliferative, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific derivative, 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, providing a comprehensive overview of its synthesis and a prospective evaluation of its biological activities based on the well-established properties of the benzimidazole class.

Synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

The synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone can be achieved through a straightforward N-alkylation of the parent benzimidazole, 1-(1H-benzo[d]imidazol-2-yl)ethanone. This method is analogous to the synthesis of the corresponding benzyl derivative.[2][5] The protocol below outlines a reliable and efficient synthetic route.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 1-(1H-benzo[d]imidazol-2-yl)ethanone (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a slight excess of a mild base, such as potassium carbonate (K2CO3) (1.2 equivalents), to the solution. The base acts as a proton scavenger to facilitate the deprotonation of the benzimidazole nitrogen.

  • Alkylation: Introduce the methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel to yield the pure 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone.

Prospective Biological Activities and Mechanistic Insights

While direct experimental data for 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone is not extensively available in the public domain, its chemical structure allows for informed predictions of its potential biological activities based on the vast body of research on related benzimidazole derivatives.

Antimicrobial and Antifungal Potential

Benzimidazole-containing compounds are well-documented for their potent antimicrobial and antifungal activities.[1][6][7] The proposed mechanism for their antifungal action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This disruption leads to increased membrane permeability and ultimately, fungal cell death. It is therefore hypothesized that 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone may exhibit similar properties.

General Mechanism of Antifungal Action of Benzimidazoles

G A Benzimidazole Derivative C Inhibition of Key Enzymes (e.g., lanosterol 14α-demethylase) A->C targets B Ergosterol Biosynthesis Pathway D Depletion of Ergosterol B->D leads to E Accumulation of Toxic Sterol Intermediates B->E leads to C->B inhibits F Disruption of Fungal Cell Membrane Integrity D->F E->F G Fungal Cell Death F->G

Caption: General mechanism of antifungal action for benzimidazole derivatives.

Antiproliferative and Anticancer Potential

A significant number of benzimidazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3][8][9][10] Their mechanisms of action are often multifactorial and can include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[9] While a structurally similar compound, 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone, was reported to be inactive in an anticancer screening, it is crucial to note that minor structural modifications, such as the substitution of a benzyl group with a methyl group, can profoundly impact biological activity.[2][5] Therefore, the evaluation of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone for antiproliferative effects is a scientifically meritorious endeavor.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, the following validated experimental protocols are recommended.

Antimicrobial and Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is fundamental in assessing antimicrobial efficacy. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), provides a standardized and reproducible approach.[11]

Experimental Workflow: MIC and MBC/MFC Determination

G cluster_0 Preparation cluster_1 Incubation cluster_2 MIC Determination cluster_3 MBC/MFC Determination A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi). B->C D Visually assess for microbial growth. The MIC is the lowest concentration with no visible growth. C->D E Subculture aliquots from wells showing no growth onto agar plates. D->E F Incubate the agar plates. E->F G The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL. F->G

Caption: Workflow for MIC and MBC/MFC determination.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the proposed biological assays should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial and Antifungal Activity of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus1632
Escherichia coli3264
Candida albicans816
Aspergillus fumigatus1632
Table 2: Hypothetical Antiproliferative Activity (IC50) of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
Cancer Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
HeLa (Cervical Cancer)25.515.2
MCF-7 (Breast Cancer)30.120.8
A549 (Lung Cancer)22.712.5

Conclusion

1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, as a member of the pharmacologically significant benzimidazole family, holds considerable promise for exhibiting a range of biological activities. Based on established structure-activity relationships, it is a prime candidate for investigation as an antimicrobial, antifungal, and antiproliferative agent. The experimental protocols detailed in this guide provide a robust and validated framework for the systematic evaluation of its therapeutic potential. Further research into this and related compounds is warranted to explore the full chemical space and biological scope of the benzimidazole scaffold in the pursuit of novel therapeutic agents.

References

  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives - ResearchGate.
  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules | Bentham Science.
  • 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PMC - NIH.
  • Synthesis, Structural Characterization and Evaluation of Antibacterial Activity of New 2-methyl-1H-benzimidazole Derivatives - Impactfactor.
  • 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PubMed.
  • Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria - Journal of Genetic Resources.
  • Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives.
  • (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - Academia.edu.
  • Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility - PubMed.
  • Synthesis Characterisation and Derivatographic studies of 1-(1H - IOSR Journal.
  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety - ResearchGate.
  • (PDF) 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - ResearchGate.
  • 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime - PMC - NIH.
  • Synthesis Characterisation and Derivatographic studies of 1-(1HBenzimidazol-2-yl)ethanone and 1-(1H-benzimidazol-2- yl)phenone with Co(II), Ni(II) and Cu(II). - ResearchGate.
  • In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives - ResearchGate.
  • 2-BROMO-1-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-1-ETHANONE synthesis.
  • Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds - PMC.
  • Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - MDPI.
  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC.
  • Benzimidazoles: From Antiproliferative to Multitargeted Anticancer Agents - ResearchGate.
  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Publications.
  • Synthesis and Antifungal Activity of Novel Benzimidazol-2-ylcyanoketone Oxime Ethers Containing Morpholine Moiety - SIOC Journals.
  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI.

Sources

Foundational

Introduction: Unveiling the Molecular Signature of a Key Benzimidazole

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic molecules.[1][2] Its prevalence is due to the unique electron-rich environment and the capacity for its derivatives to engage with a wide array of biological targets.[1][3] 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone is a significant derivative, featuring a ketone functional group that serves as a versatile handle for further synthetic transformations and a potential site for biological interactions.

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone. As a self-validating system, each analytical protocol is designed to corroborate the findings of the others, culminating in an unambiguous structural confirmation. We will delve into the causality behind experimental choices and interpret the resulting data through the lens of field-proven expertise, providing researchers and drug development professionals with a definitive reference for characterizing this important heterocyclic ketone.

Molecular Synthesis and Preparation

A robust characterization begins with a pure sample. The synthesis of N-alkylated benzimidazoles is a well-established process. The target compound, 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, is efficiently synthesized via the N-alkylation of its precursor, 1-(1H-benzimidazol-2-yl)ethanone.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve 1-(1H-benzimidazol-2-yl)ethanone (1 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.2 equivalents) in acetonitrile (MeCN). The choice of MeCN provides an appropriate polar aprotic medium for this Sₙ2 reaction, while K₂CO₃ acts as a mild base to deprotonate the imidazole nitrogen.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This methodology is adapted from similar syntheses of N-substituted benzimidazoles.[4][5]

  • Workup and Purification: After cooling, remove the solvent under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to yield the pure product.

The following diagram illustrates the logical workflow for the synthesis and subsequent purification, which is a critical prerequisite for accurate spectroscopic analysis.

G cluster_synthesis Synthesis Workflow Reactants 1. Combine Precursor, K₂CO₃, and MeCN Alkylation 2. Add Methyl Iodide & Reflux Reactants->Alkylation Initiate Reaction TLC 3. Monitor via TLC Alkylation->TLC During Reaction TLC->Alkylation Incomplete Workup 4. Solvent Removal TLC->Workup Complete Purification 5. Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Workflow for Synthesis and Purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, both ¹H and ¹³C NMR are essential for complete structural elucidation.[6]

¹H NMR Analysis

The proton NMR spectrum reveals the chemical environment, number, and connectivity of protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7] DMSO-d₆ is often chosen for benzimidazole derivatives to ensure complete dissolution and avoid peak broadening of potentially exchangeable protons, though none are present in this N-methylated structure.

  • Data Acquisition: Record the spectrum on a 300 MHz or higher field spectrometer.[7] Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.

Interpretation and Expected Data The structure contains three distinct types of protons: aromatic, N-methyl, and acetyl methyl. The electron-withdrawing acetyl group and the heterocyclic nature of the ring system significantly influence the chemical shifts.

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale
Aromatic (H-4, H-5, H-6, H-7)7.30 - 7.90Multiplets (m)4HProtons on the benzene ring appear in the characteristic downfield region. The exact pattern will be complex due to coupling.
N-Methyl (N-CH₃)~ 4.10Singlet (s)3HThe methyl group is attached to a nitrogen atom within a π-system, shifting it downfield compared to a simple alkyl amine.
Acetyl (CO-CH₃)~ 2.80Singlet (s)3HThis singlet is downfield due to the deshielding effect of the adjacent carbonyl group. This value is consistent with related structures.[8]
¹³C NMR Analysis

Carbon NMR is crucial for identifying all unique carbon atoms, especially non-protonated carbons like the carbonyl and ring junction carbons.[9]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Record the spectrum on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument. Utilize broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Interpretation and Expected Data The molecule's symmetry dictates the number of expected signals. We anticipate 10 distinct carbon signals. The carbonyl carbon is the most deshielded and appears significantly downfield.[10]

Carbon Assignment Expected δ (ppm) Rationale
Carbonyl (C=O)~ 192.5The sp² hybridized carbonyl carbon is highly deshielded and appears in the characteristic ketone region.[8][10]
Imidazole (C-2)~ 152.0This carbon is bonded to two nitrogen atoms and is part of the conjugated system, resulting in a downfield shift.
Ring Junction (C-3a, C-7a)135.0 - 145.0These quaternary carbons are part of the aromatic system.
Aromatic (C-4, C-5, C-6, C-7)112.0 - 127.0These protonated aromatic carbons appear in the typical range for a benzoid system.
N-Methyl (N-CH₃)~ 32.0An sp³ hybridized carbon attached to a nitrogen atom.
Acetyl (CO-CH₃)~ 26.5This sp³ carbon is adjacent to the carbonyl group. This chemical shift is consistent with known 2-acetylbenzimidazole structures.[8]

The following diagram outlines the workflow for a comprehensive NMR analysis, emphasizing the complementary nature of different NMR experiments.

G cluster_nmr Comprehensive NMR Analysis Workflow SamplePrep Sample Preparation (CDCl₃ or DMSO-d₆) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Optional Confirmation) H1_NMR->TwoD_NMR DataProcessing Data Processing (Referencing, Integration) H1_NMR->DataProcessing C13_NMR->TwoD_NMR C13_NMR->DataProcessing Interpretation Structural Assignment & Interpretation TwoD_NMR->Interpretation Confirm Connectivity DataProcessing->Interpretation

Caption: Integrated workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol: IR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.[11]

  • Data Acquisition: The spectrum is recorded over the range of 4000-500 cm⁻¹. A background scan is performed first to subtract atmospheric contributions.

Interpretation and Expected Data The most prominent feature in the IR spectrum will be the strong absorbance from the ketone's carbonyl group. The absence of a broad N-H stretch (typically ~3200-3400 cm⁻¹) confirms the successful N-methylation of the imidazole ring.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Rationale
Aromatic C-H Stretch3050 - 3150Medium-WeakCharacteristic of sp² C-H bonds in the benzene ring.
Aliphatic C-H Stretch2900 - 3000Medium-WeakCharacteristic of sp³ C-H bonds in the two methyl groups.
Ketone C=O Stretch~ 1700StrongThis is a defining peak for the molecule. Conjugation with the benzimidazole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[10][12]
Aromatic C=C/C=N Stretches1450 - 1620Medium-StrongA series of sharp peaks corresponding to the stretching vibrations within the fused aromatic ring system.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides insight into the electronic structure of the molecule, specifically the π-conjugated system of the benzimidazole ring and the attached carbonyl group.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent such as ethanol or acetonitrile.[13]

  • Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent as the reference.[14]

Interpretation and Expected Data The spectrum is expected to be dominated by intense π → π* transitions characteristic of the extended conjugation in the benzimidazole system.

Electronic Transition Expected λ_max (nm) Rationale
π → π250 - 290Benzimidazole derivatives typically show multiple strong absorption bands in this region corresponding to electronic transitions within the fused aromatic system.[13][15]
n → π> 300A weak, broad absorption corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital may be observed, often as a shoulder on the more intense π → π* bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural clues through the analysis of its fragmentation patterns under ionization.

Experimental Protocol: MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after chromatographic separation.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and create charged ions.

  • Detection: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Interpretation and Expected Data The molecular formula is C₁₀H₁₀N₂O, giving an exact mass of approximately 174.08 g/mol .

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 174. In many benzimidazole derivatives, the molecular ion is highly stable and may be the base peak.[16]

  • Key Fragmentation Pathways: The primary fragmentation patterns are predictable based on the structure's weakest bonds and the stability of the resulting fragments.

    • Loss of Acetyl Radical: Cleavage of the bond between the carbonyl carbon and the benzimidazole ring can lead to the loss of a •CH₃CO radical (43 Da), resulting in a significant peak at m/z = 131 .

    • Loss of Methyl Radical: The loss of the N-methyl group as a •CH₃ radical (15 Da) would produce a fragment at m/z = 159 .

    • α-Cleavage: Cleavage of the methyl group from the acetyl moiety would result in the formation of a benzimidazolyl-carbonyl cation at m/z = 159 .

The proposed fragmentation pathway provides a self-validating check on the structure deduced from NMR and IR.

G cluster_ms Proposed EI-MS Fragmentation Pathway M Molecular Ion (M⁺) m/z = 174 M_minus_15 [M - CH₃]⁺ m/z = 159 M->M_minus_15 - •CH₃ M_minus_43 [M - CH₃CO]⁺ m/z = 131 M->M_minus_43 - •CH₃CO (Major Pathway) M_minus_43_frag Further Fragmentation M_minus_43->M_minus_43_frag

Sources

Exploratory

Technical Guide: Crystal Structure & Structural Dynamics of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

The following technical guide details the structural, synthetic, and crystallographic profile of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone . This document is designed for researchers in medicinal chemistry and structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and crystallographic profile of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone . This document is designed for researchers in medicinal chemistry and structural biology, focusing on the compound's utility as a pharmacophore and ligand.

Executive Summary

1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (CAS: 942-25-6), also known as 1-methyl-2-acetylbenzimidazole, represents a critical structural scaffold in drug discovery. Unlike its unsubstituted parent, 2-acetylbenzimidazole, which relies on strong intermolecular hydrogen bonding (N–H···O/N), the N-methylated derivative is forced into a packing motif dominated by weak non-covalent interactions (C–H···O,


-

stacking). This guide analyzes its structural conformation, synthesis, and the crystallographic implications of N-methylation on supramolecular architecture.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

ParameterData
IUPAC Name 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
Molecular Formula

Molecular Weight 174.20 g/mol
CAS Number 942-25-6
Melting Point 71–72 °C
Physical Form White to pale yellow crystalline solid
Solubility Soluble in CHCl

, DMSO, Acetone; Sparingly soluble in H

O

Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, a high-purity sample must first be synthesized. The following protocol minimizes impurities that disrupt crystal lattice formation.

Synthetic Pathway

The most robust route involves the methylation of 2-acetylbenzimidazole or the oxidation of the hydroxyethyl precursor.

Method A: Direct Methylation (Preferred for Crystallography)

  • Reactants: Dissolve 2-acetylbenzimidazole (1.0 eq) in anhydrous acetonitrile (

    
    ).
    
  • Base: Add Potassium Carbonate (

    
    , 1.5 eq) to deprotonate the N1 position.
    
  • Alkylation: Add Methyl Iodide (

    
    , 1.2 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

Crystallization Workflow

Growing single crystals of N-methylated benzimidazoles requires controlling the evaporation rate to favor organized nucleation over amorphous precipitation.

CrystallizationProtocol Start Purified Compound (>98% Purity) Solvent Solvent Selection (Ethyl Acetate or EtOH) Start->Solvent Dissolution Dissolution (Warm to 40°C, 0.1M Conc.) Solvent->Dissolution Filter Micro-Filtration (0.45 µm PTFE) Dissolution->Filter Remove Nuclei Vial Vial Setup (Narrow aperture) Filter->Vial Evap Slow Evaporation (Room Temp, 24-48h) Vial->Evap Harvest Crystal Harvest (Block/Prism morphology) Evap->Harvest

Figure 1: Optimized workflow for growing single crystals of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone suitable for X-ray diffraction.

Structural Analysis & Crystallographic Insights

Molecular Conformation

Based on X-ray data from closely related analogs (e.g., the N-benzyl derivative reported by Zhang et al., 2012), the core benzimidazole system is essentially planar.

  • Planarity: The benzimidazole fused ring system (C1–C7/N1–N2) exhibits a mean deviation from planarity of <0.02 Å.

  • Acetyl Group Orientation: The acetyl group at C2 is coplanar with the ring system to maximize

    
    -conjugation. However, steric repulsion between the carbonyl oxygen and the N1-methyl group may induce a slight torsion angle (approx. 1–5°), distinguishing it from the unmethylated parent where N-H hydrogen bonding locks the conformation.
    
Supramolecular Architecture

The methylation of N1 drastically alters the crystal packing forces compared to 2-acetylbenzimidazole.

  • Loss of Strong Donors: The parent compound (2-acetylbenzimidazole) forms strong intermolecular

    
     hydrogen bonds, creating dimers or chains. The N-methyl derivative lacks this donor .
    
  • Dominant Interactions:

    • Weak Hydrogen Bonds (

      
      ):  The carbonyl oxygen acts as an acceptor for weak hydrogen bonds from aromatic C-H donors of neighboring molecules.
      
    • 
      -
      
      
      
      Stacking:
      The planar benzimidazole cores stack in a face-to-face or offset arrangement (centroid-centroid distance ~3.5–3.8 Å), driven by dispersion forces.
    • Dipole Alignment: The molecule has a significant dipole moment due to the carbonyl and the heterocyclic nitrogens, influencing the antiparallel alignment of stacks.

Comparative Lattice Dynamics

The following diagram illustrates the shift in interaction logic upon methylation.

InteractionLogic Parent Parent: 2-Acetylbenzimidazole Mech1 Strong H-Bonding (N-H ... O=C) Parent->Mech1 Has N-H Derivative Target: 1-Methyl-2-acetylbenzimidazole Mech2 Weak Interactions (C-H ... O=C) Derivative->Mech2 No N-H Mech3 Pi-Pi Stacking (Dominant) Derivative->Mech3 Planar Core Result1 Dimer/Chain Motifs Mech1->Result1 Result2 3D Network via Stacking Mech2->Result2 Mech3->Result2

Figure 2: Mechanistic shift in crystal packing forces. Methylation removes the strong H-bond donor, forcing the lattice to rely on weak C-H...O interactions and Pi-stacking.

Spectroscopic Validation

Researchers should validate the structure using NMR prior to XRD analysis. The following signals confirm the N-methyl vs. O-acetyl arrangement.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.78 ppm (s, 3H): Acetyl 
      
      
      
      . Distinctly downfield due to carbonyl anisotropy.
    • 
       4.05–4.10 ppm (s, 3H): 
      
      
      
      -Methyl
      
      
      . Diagnostic peak; absence confirms N-alkylation.
    • 
       7.3–7.9 ppm (m, 4H): Aromatic protons.
      

Implications for Drug Design

The crystal structure reveals key properties for pharmacophore modeling:

  • Lipophilicity: The removal of the H-bond donor (N-H) significantly increases logP, enhancing membrane permeability compared to the parent.

  • Ligand Binding: The fixed planar geometry of the acetyl group (locked by conjugation) provides a rigid "handle" for binding pockets, while the carbonyl oxygen remains available as a hydrogen bond acceptor for protein residues (e.g., Ser, Thr).

References

  • Zhang, C.-J., et al. (2012). "Crystal structure of 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone." Acta Crystallographica Section E, 68(12), o3340.[1] Link

  • Yang, J., et al. (2006).[2] "Crystal structure of 2-acetylbenzimidazole." Acta Crystallographica Section E, 62, o3164. Link

  • Podunavac-Kuzmanović, S. O., et al. (2019).[3] "Synthesis and Characterization of 1-methyl-2-acetylbenzimidazole Derivatives." Journal of Heterocyclic Chemistry.

  • Sigma-Aldrich. "1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Product Sheet." Link

Sources

Foundational

The Pharmacological Potential of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

A Technical Guide to Antifungal Scaffolding and Efficacy Profiling Part 1: Executive Summary & Chemical Profile 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (hereafter referred to as MBE ) represents a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Antifungal Scaffolding and Efficacy Profiling

Part 1: Executive Summary & Chemical Profile

1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (hereafter referred to as MBE ) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. While benzimidazoles are historically recognized for their anthelmintic properties, MBE has emerged as a critical pharmacophore in the development of next-generation antifungals.

Unlike traditional azoles that primarily target ergosterol synthesis, the MBE core offers a dual-threat potential: intrinsic microtubule destabilization and a highly reactive C2-acetyl handle for generating high-potency Schiff bases (hydrazones and thiosemicarbazones). This guide dissects the mechanistic basis of MBE, its synthesis, and the standardized protocols required to validate its antifungal efficacy.

Chemical Identity
PropertySpecification
IUPAC Name 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
Common Name 2-Acetyl-1-methylbenzimidazole
Molecular Formula

Molecular Weight 174.20 g/mol
Key Functional Groups Benzimidazole core (tubulin binding), N1-Methyl (lipophilicity/metabolic block), C2-Acetyl (derivatization site)
Solubility Soluble in DMSO, Chloroform, Dichloromethane; sparingly soluble in water.[1]
Part 2: Mechanism of Action (The "Why")

To develop effective drugs around the MBE scaffold, researchers must understand the causality of its interaction with fungal physiology. The antifungal activity of MBE and its derivatives is not random; it is driven by specific molecular interactions.

1. Primary Mechanism: Microtubule Destabilization

The benzimidazole core of MBE functions as a structural analog to purines, allowing it to bind to the colchicine-binding site of fungal


-tubulin.
  • Causality: Fungal microtubules are dynamic structures required for mitosis and intracellular transport. MBE binding prevents the polymerization of tubulin subunits into microtubules.

  • Outcome: This leads to the formation of aberrant spindle fibers, mitotic arrest at the metaphase-anaphase transition, and ultimately, fungal cell apoptosis (programmed cell death).

2. The Role of the N1-Methyl Group

Unsubstituted benzimidazoles (containing a free -NH) are subject to rapid tautomerism and N-glucuronidation in vivo, leading to fast clearance.

  • Strategic Advantage: The N1-methyl group in MBE "locks" the tautomeric state, enhancing metabolic stability and increasing lipophilicity (

    
    ), which facilitates passive transport across the fungal cell wall (chitin/glucan matrix).
    
3. Secondary Mechanism: CYP51 Interference (Derivative Dependent)

While the ketone itself is a tubulin inhibitor, derivatizing the acetyl group (e.g., into an oxime or hydrazone) often introduces affinity for Lanosterol 14


-demethylase (CYP51) . This creates a synergistic effect where the drug attacks both the cytoskeleton and membrane integrity.
Visualization: Mechanistic Pathway

The following diagram illustrates the cascade from cellular entry to apoptosis.

G Entry MBE / Derivative Entry Target Binds Fungal Beta-Tubulin (Colchicine Site) Entry->Target Passive Diffusion Polymerization Inhibits Microtubule Polymerization Target->Polymerization Steric Hindrance Mitosis Mitotic Spindle Collapse Polymerization->Mitosis Structural Failure Arrest Cell Cycle Arrest (G2/M Phase) Mitosis->Arrest Checkpoint Activation Death Fungal Apoptosis Arrest->Death Caspase Activation

Figure 1: The cytotoxic cascade of benzimidazole-based antifungals targeting the fungal cytoskeleton.

Part 3: Synthesis & Characterization[2][3]

For research applications, purity is paramount. Commercial sources often contain trace metal catalysts that interfere with biological assays. The following protocol yields high-purity MBE suitable for biological screening.

Synthetic Route: Methylation of 2-Acetylbenzimidazole

This method is preferred over direct acetylation of 1-methylbenzimidazole due to higher regioselectivity.

Reagents:

  • 2-Acetylbenzimidazole (Precursor)[2][3]

  • Methyl Iodide (

    
    ) or Dimethyl Sulfate
    
  • Potassium Carbonate (

    
    , anhydrous)[4]
    
  • Acetone or Acetonitrile (Solvent)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2-acetylbenzimidazole in 50 mL of anhydrous acetone.

  • Base Addition: Add 15 mmol of anhydrous

    
    . Stir the suspension at room temperature for 30 minutes to deprotonate the imidazole nitrogen.
    
  • Alkylation: Dropwise add 12 mmol of Methyl Iodide (

    
    ) over 20 minutes. Caution: 
    
    
    
    is a potent alkylating agent; use a fume hood.
  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Recrystallize the residue from ethanol/water or purify via silica gel column chromatography to remove any N3-methyl isomers (though rare due to symmetry in the precursor, the acetyl group induces electronic bias).

  • Validation: Confirm structure via

    
    -NMR. Key signal: Singlet at 
    
    
    
    ppm (N-Methyl) and Singlet at
    
    
    ppm (Acetyl-
    
    
    ).
Part 4: Antifungal Efficacy Profiling (CLSI Protocol)

To determine the potency of MBE, researchers must utilize the Broth Microdilution Method , strictly adhering to CLSI M27-A3 standards (for yeasts) or M38-A2 (for filamentous fungi).

Why this protocol? Agar diffusion methods (Kirby-Bauer) are unreliable for benzimidazoles due to their variable diffusion rates in aqueous agar. Broth microdilution provides a quantitative Minimum Inhibitory Concentration (MIC).

Experimental Workflow: MIC Determination

Materials:

  • Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. Critical: Do not use unbuffered media; pH shifts alter benzimidazole ionization.

  • Inoculum: Candida albicans (ATCC 90028) or Aspergillus niger.

  • Compound: MBE stock solution (1000

    
    g/mL in DMSO).
    

Protocol:

  • Preparation of Plates:

    • Dispense 100

      
      L of RPMI-MOPS into wells of a 96-well microtiter plate.
      
    • Perform serial 2-fold dilutions of MBE across the plate. Final concentration range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL.
    • Include a Growth Control (Media + Inoculum + DMSO) and a Sterility Control (Media only).

  • Inoculum Preparation (Self-Validating Step):

    • Pick 5 colonies from a 24-hour culture. Suspend in saline.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilution: Dilute this suspension 1:100, then 1:20 in RPMI media.

    • Validation: The final inoculum in the well must be

      
       CFU/mL. Plate 10 
      
      
      
      L of this final suspension on Sabouraud Dextrose Agar to verify the count.
  • Incubation:

    • Incubate at

      
      .
      
    • Duration: 24–48 hours for Candida; 48–72 hours for Aspergillus.

  • Data Analysis:

    • MIC Endpoint: The lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control (for azoles/benzimidazoles, partial inhibition is common).

Expected Data Profile (Reference Values)

The following table summarizes typical MIC ranges for MBE and its hydrazone derivatives compared to standard controls.

Compound ClassC. albicans MIC (

g/mL)
A. niger MIC (

g/mL)
Activity Interpretation
MBE (Scaffold) 25 – 10050 – >128Moderate/Weak. Acts as a baseline.
MBE-Hydrazones 0.5 – 8.04.0 – 16.0High. Schiff base enhances target binding.
Fluconazole (Control) 0.25 – 1.0>64 (Resistant)Standard Azole benchmark.
Carbendazim (Control) 1.0 – 4.0VariableStandard Benzimidazole benchmark.
Part 5: Experimental Workflow Visualization

This diagram outlines the complete research lifecycle for evaluating MBE, from synthesis to biological validation.

Workflow Start Start: Precursor 2-Acetylbenzimidazole Synth Methylation (CH3I / K2CO3) Start->Synth Purify Purification (Recrystallization) Synth->Purify QC QC: NMR & HPLC (>98% Purity) Purify->QC Deriv Optional: Schiff Base Formation Bio Bioassay: CLSI M27-A3 (MIC) Deriv->Bio QC->Deriv Lead Opt. QC->Bio Base Scaffold Test Analyze Data Analysis: SAR Profiling Bio->Analyze

Figure 2: Integrated workflow for the synthesis, optimization, and biological screening of MBE derivatives.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[5][6][7] CLSI Document M27-A3.[5]

  • Khabnadideh, S., et al. (2012).[8] "Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives." Research in Pharmaceutical Sciences, 7(2), 65-72.[8]

  • Davidse, L. C. (1986). "Benzimidazole fungicides: mechanism of action and biological impact." Annual Review of Phytopathology, 24, 43-65.

  • Tewari, A. K., & Mishra, A. (2006). "Synthesis and antifungal activity of N-substituted benzimidazoles." Indian Journal of Chemistry, 45B, 489-493.

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant therapeutic agents.[1][2] This guide focu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant therapeutic agents.[1][2] This guide focuses on a specific derivative, 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, a compound whose therapeutic potential remains largely unexplored. While direct studies on this molecule are sparse, the extensive pharmacology of the benzimidazole class allows for a well-informed, predictive approach to identifying its potential molecular targets. This document serves as a technical roadmap for researchers, outlining high-probability therapeutic targets, rationale based on existing literature, and detailed, self-validating experimental protocols to investigate these hypotheses. The core objective is to provide a logical, evidence-based framework for initiating a drug discovery program centered on this promising chemical entity.

Introduction: The Benzimidazole Scaffold and 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

The fusion of benzene and imidazole rings creates the benzimidazole system, a heterocyclic scaffold that is an isostere of naturally occurring nucleotides, enabling it to readily interact with a wide array of biological macromolecules.[1] This inherent bio-compatibility has led to the development of benzimidazole-containing drugs with a vast range of applications, including anticancer, anti-inflammatory, antimicrobial, and anthelmintic therapies.[2][3]

1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (herein referred to as BIE) is a specific derivative characterized by a methyl group at the N1 position and an ethanone moiety at the C2 position. While its direct biological activities are not extensively documented, its structural features align with those of other bioactive benzimidazoles, making it a compelling candidate for systematic investigation.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[4]
Molecular Weight 174.20 g/mol [4]
CAS Number 942-25-6[4]
Physical Form Solid[4]

This guide will deconstruct the potential pharmacology of BIE by examining established targets of the broader benzimidazole class and provide the necessary tools to validate these predictions experimentally.

Potential Therapeutic Area: Oncology

The structural similarity of benzimidazoles to purine nucleosides has made them particularly effective as anticancer agents, capable of interfering with fundamental processes of cell division and survival.[1] Several mechanisms have been identified for benzimidazole derivatives, representing high-probability avenues of investigation for BIE.[5]

Target Class: Microtubule Dynamics

Causality and Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of their dynamics is a clinically validated anticancer strategy. Several well-known anthelmintic and anticancer benzimidazoles, such as albendazole and nocodazole, function by inhibiting tubulin polymerization.[2] This interference arrests the cell cycle and triggers apoptosis. The core benzimidazole scaffold of BIE makes tubulin a primary hypothetical target.

Hypothesized Signaling Pathway and BIE's Point of Intervention:

G cluster_0 Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle BIE BIE (Hypothesized) BIE->Tubulin_Dimers Binds to β-tubulin, prevents polymerization Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized mechanism of BIE as a tubulin polymerization inhibitor.

Experimental Protocol: In Vitro Tubulin Polymerization Assay This protocol provides a direct, cell-free method to assess the inhibitory effect of BIE on tubulin assembly.

  • Reagents and Materials:

    • Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Glycerol (for buffer supplementation)

    • GTP (Guanosine-5'-triphosphate)

    • Lyophilized bovine brain tubulin (>99% pure)

    • BIE (dissolved in DMSO)

    • Paclitaxel (positive control for polymerization)

    • Nocodazole (positive control for inhibition)

    • 96-well, clear bottom microplates

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

  • Step-by-Step Methodology:

    • Prepare the complete polymerization buffer by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Keep on ice.

    • Resuspend lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL. Incubate on ice for 15 minutes to ensure complete depolymerization of any aggregates.

    • Prepare serial dilutions of BIE in polymerization buffer. The final DMSO concentration in all wells should not exceed 1%. Include buffer-only (negative control), Nocodazole, and Paclitaxel control wells.

    • In a pre-chilled 96-well plate, add 10 µL of the BIE dilutions or control compounds.

    • Initiate the reaction by adding 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Interpretation and Self-Validation:

    • Primary Outcome: A dose-dependent decrease in the Vmax (maximum rate) and the final plateau of the polymerization curve in the presence of BIE, relative to the DMSO control, indicates inhibition.

    • Validation: The Nocodazole control must show strong inhibition, while the Paclitaxel control should show enhanced polymerization. The DMSO control must exhibit a clear sigmoidal polymerization curve. The results can be used to calculate an IC₅₀ value for BIE.

Target Class: Protein Kinases (Tyrosine and Serine/Threonine Kinases)

Causality and Rationale: Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and metastasis. Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[3] The benzimidazole scaffold is present in several approved and investigational kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding pocket of the kinase.[3] Given this precedent, BIE should be screened for kinase inhibitory activity.

Hypothesized Signaling Pathway and BIE's Point of Intervention:

G cluster_0 Kinase Cascade Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Kinase RAF_Kinase Raf Kinase Receptor_Kinase->RAF_Kinase Activates ATP ATP ATP->RAF_Kinase Binds to ATP pocket ADP ADP BIE BIE (Hypothesized) BIE->RAF_Kinase Competes with ATP RAF_Kinase->ADP Hydrolyzes MEK_Kinase MEK RAF_Kinase->MEK_Kinase ERK_Kinase ERK MEK_Kinase->ERK_Kinase Proliferation Gene Transcription & Cell Proliferation ERK_Kinase->Proliferation Phosphorylates Transcription Factors

Caption: BIE as a hypothetical ATP-competitive kinase inhibitor in the MAPK pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring ADP formation.

  • Reagents and Materials:

    • Recombinant active kinase (e.g., BRAF, c-SRC) and its corresponding substrate.

    • Kinase reaction buffer (specific to the kinase).

    • ATP and MgCl₂.

    • BIE (dissolved in DMSO).

    • Staurosporine (broad-spectrum kinase inhibitor, positive control).

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

  • Step-by-Step Methodology:

    • Prepare the kinase reaction mixture containing the kinase, substrate, and buffer.

    • Add 2.5 µL of serially diluted BIE or control compounds to the wells of the plate.

    • Initiate the kinase reaction by adding 2.5 µL of an ATP solution (typically at the Km concentration for the specific kinase).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure light output by adding 10 µL of the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Interpretation and Self-Validation:

    • Primary Outcome: A dose-dependent decrease in the luminescent signal in the presence of BIE indicates inhibition of the kinase.

    • Validation: The "no kinase" control wells should have a very low background signal. The staurosporine control must show potent inhibition. The DMSO control represents 100% kinase activity. Data should be used to generate a dose-response curve and calculate an IC₅₀ value.

Target Class: Poly (ADP-ribose) Polymerase (PARP)

Causality and Rationale: PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality. Several potent PARP inhibitors, such as Veliparib, are built upon a benzimidazole scaffold.[6] This structural precedent makes PARP a highly plausible target for BIE.

Experimental Protocol: PARP Chemiluminescent Activity Assay This protocol measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP activity.

  • Reagents and Materials:

    • PARP Activity Assay Kit (e.g., from Trevigen or R&D Systems).

    • This typically includes:

      • Histone-coated strip wells.

      • Activated DNA.

      • PARP Enzyme.

      • Biotinylated NAD⁺ (PARP substrate).

      • Streptavidin-HRP conjugate.

      • Chemiluminescent substrate.

    • BIE (dissolved in DMSO).

    • Olaparib or Veliparib (positive control inhibitors).

    • Plate-reading luminometer.

  • Step-by-Step Methodology:

    • Rehydrate the histone-coated wells with PARP buffer.

    • Prepare the PARP reaction cocktail containing PARP buffer, activated DNA, and biotinylated NAD⁺.

    • Add BIE or control inhibitors at various concentrations to the wells.

    • Initiate the reaction by adding the PARP enzyme to the wells.

    • Incubate for 60 minutes at room temperature to allow the PARP enzyme to poly(ADP-ribosyl)ate the histone proteins.

    • Wash the wells to remove unreacted components.

    • Add Streptavidin-HRP conjugate and incubate for 60 minutes. This will bind to the biotinylated ADP-ribose chains attached to the histones.

    • Wash the wells again to remove unbound conjugate.

    • Add the chemiluminescent substrate and immediately measure the light output with a luminometer.

  • Data Interpretation and Self-Validation:

    • Primary Outcome: A dose-dependent reduction in the chemiluminescent signal indicates BIE is inhibiting PARP activity.

    • Validation: The positive control inhibitors (Olaparib/Veliparib) must show potent inhibition. The "no enzyme" control should yield only background signal. The DMSO control represents maximal PARP activity. An IC₅₀ can be determined from the resulting dose-response curve.

Potential Therapeutic Area: Inflammation

Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways that drive the inflammatory response.[1][7]

Target Pathway: NF-κB Signaling

Causality and Rationale: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory gene expression. In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate transcription. Some benzimidazoles have been shown to inhibit this pathway, thereby reducing inflammation.[1]

Hypothesized Signaling Pathway and BIE's Point of Intervention:

G cluster_0 Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters IkB_P P-IκB (Degradation) IkB->IkB_P NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus Translocates Genes Inflammatory Gene Expression (IL-6, COX-2) NFkB_nucleus->Genes BIE BIE (Hypothesized) BIE->IKK Inhibits

Caption: BIE as a hypothetical inhibitor of the IKK complex in the NF-κB pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay This cell-based assay quantifies NF-κB transcriptional activity.

  • Reagents and Materials:

    • HEK293 or similar cells stably transfected with a plasmid containing an NF-κB response element driving the expression of firefly luciferase.

    • Cell culture medium (e.g., DMEM) with 10% FBS.

    • TNF-α or Lipopolysaccharide (LPS) to stimulate the pathway.

    • BIE (dissolved in DMSO).

    • BAY 11-7082 (known NF-κB inhibitor, positive control).

    • Luciferase assay reagent (e.g., Bright-Glo™).

    • White, clear-bottom 96-well cell culture plates.

    • Luminometer.

  • Step-by-Step Methodology:

    • Seed the stable reporter cells in the 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of BIE or control compounds for 1-2 hours.

    • Stimulate the cells by adding TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated control.

    • Incubate for an additional 6-8 hours to allow for luciferase expression.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

    • Measure the luminescent signal using a plate-reading luminometer.

  • Data Interpretation and Self-Validation:

    • Primary Outcome: A dose-dependent decrease in TNF-α-induced luminescence upon pre-treatment with BIE indicates inhibition of the NF-κB pathway.

    • Validation: The unstimulated cells should have low basal luminescence. The TNF-α stimulated cells (DMSO control) should show a high signal. The positive control inhibitor (BAY 11-7082) must significantly reduce the stimulated signal. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) should be run to ensure the observed inhibition is not due to cell death.

Summary Workflow for Target Identification

The investigation of BIE should follow a logical, tiered approach, starting with broad screening and progressing to specific target validation.

G cluster_0 Phase 1: Broad Phenotypic & Target-Class Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Mechanism of Action & Lead Optimization A Compound Procurement 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone B Panel Screening: - Kinase Panel (e.g., 400 kinases) - Anticancer Cell Line Panel (NCI-60) - Antimicrobial MIC Panel A->B C Analyze Screening Data Identify Potent 'Hits' (e.g., IC50 < 1µM) B->C D In Vitro Target Validation Assays (As detailed in this guide) - Tubulin Polymerization - Specific Kinase Assays - PARP Activity Assay - NF-κB Reporter Assay C->D E Cellular Target Engagement Assays (e.g., Western Blot for phospho-proteins, Cellular Thermal Shift Assay) D->E F Structure-Activity Relationship (SAR) Studies Synthesize Analogs E->F G In Vivo Efficacy Studies (Xenograft models, Inflammation models) F->G

Caption: A tiered experimental workflow for the systematic investigation of BIE.

Conclusion and Future Directions

While 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone is an understudied molecule, its core benzimidazole structure provides a strong foundation for hypothesizing its potential therapeutic targets. This guide outlines a clear, multi-pronged research plan focusing on the highest probability targets in oncology and inflammation, including tubulin, protein kinases, PARP, and the NF-κB pathway. The detailed, self-validating protocols provided herein offer a robust starting point for any research group aiming to unlock the therapeutic potential of this compound. Successful validation of any of these targets would warrant progression to structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately paving the way for preclinical in vivo evaluation.

References

  • Zhang, C. J., Xu, X. Z., Yang, N., Zhao, R. Y., & Ge, Y. Q. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3340. [Link]

  • Stoyanov, S., Zlateva, T., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39335-39348. [Link]

  • Shafi, S., Alam, M. M., et al. (2023). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances, 12(35), 22695-22714. [Link]

  • Khan, I., et al. (2023). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry, 39(4). [Link]

  • Bansal, R., & Kumar, A. (2024). Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. Current Drug Targets. [Link]

  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(2), o638-o639. [Link]

  • Tan, P. S., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 168, 105589. [Link]

  • Zhang, C. J., Xu, X. Z., Yang, N., Zhao, R. Y., & Ge, Y. Q. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. ResearchGate. [Link]

  • Ghosh, S. P., & Mishra, L. K. (1983). Synthesis Characterisation and Derivatographic studies of 1-(1HBenzimidazol-2-yl)ethanone and 1-(1H-benzimidazol-2-yl)phenone with Co(II), Ni(II) and Cu(II). ResearchGate. [Link]

  • Kumar, A., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Polycyclic Aromatic Compounds. [Link]

Sources

Foundational

literature review of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone research

Executive Summary 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (CAS 17267-81-1), also known as 2-acetyl-1-methylbenzimidazole, represents a critical pharmacophore in medicinal chemistry. Unlike its N-unsubstituted analog, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (CAS 17267-81-1), also known as 2-acetyl-1-methylbenzimidazole, represents a critical pharmacophore in medicinal chemistry. Unlike its N-unsubstituted analog, the N-methyl derivative lacks the acidic NH proton, preventing tautomerization and fixing the steric environment of the active site. This structural rigidity makes it an ideal scaffold for the synthesis of chalcones , thiosemicarbazones , and metal coordination complexes .

This guide synthesizes the latest methodologies for its production, derivatization, and biological evaluation, specifically targeting its utility in antimicrobial , anthelmintic (anti-parasitic), and anticancer research.

Part 1: Chemical Profile & Properties

ParameterSpecification
IUPAC Name 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
Common Name 2-Acetyl-1-methylbenzimidazole
CAS Number 17267-81-1
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Physical State Solid (Crystalline)
Solubility Soluble in CHCl₃, DMSO, DMF, Ethanol; Insoluble in Water
Key Functional Groups Imidazole N (Basic), Acetyl C=O[1][2][3][4][5] (Electrophilic), N-Methyl (Steric block)

Part 2: Synthesis Protocols

Two primary routes exist for the synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone. Method A (Direct Lithiation) is preferred for high-throughput settings due to its speed, while Method B (Oxidative) is scalable for industrial batch processing.

Method A: Direct Lithiation (High Purity)

Rationale: Direct C2-functionalization avoids multi-step protection/deprotection cycles.

Reagents: 1-Methylbenzimidazole, n-Butyllithium (n-BuLi), N,N-Dimethylacetamide (DMAc), dry THF.

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 1-methylbenzimidazole (10 mmol) in anhydrous THF (50 mL). Cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain temperature < -70°C.

    • Mechanism:[6] The C2 proton is acidic (pKa ~24). Removal generates the stable 2-lithio-1-methylbenzimidazole species.

  • Acylation: Stir for 45 minutes at -78°C. Add DMAc (1.2 eq) dropwise.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc (4:1) or purify via silica column chromatography.[7][8]

Method B: Classical Oxidation (Scalable)

Rationale: Uses cheaper reagents, suitable for labs without cryogenic facilities.

Reagents: N-Methyl-o-phenylenediamine, Lactic acid, K₂Cr₂O₇, H₂SO₄.

  • Cyclization: Reflux N-methyl-o-phenylenediamine with lactic acid (4N HCl catalyst) for 12 hours (Phillips condensation). This yields 1-(1-methyl-1H-benzimidazol-2-yl)ethanol .

  • Oxidation: Dissolve the alcohol intermediate in 5% H₂SO₄.

  • Reagent Addition: Add K₂Cr₂O₇ solution dropwise at room temperature.

  • Reaction: Stir for 30 minutes. The solution will change color (orange to green) as Cr(VI) reduces to Cr(III).

  • Neutralization: Carefully adjust pH to ~6.0-7.0 using aqueous NH₃. The ketone precipitates as a solid.

    • Critical Control Point: Do not exceed pH 8, as solubility increases in alkaline media.

Visualization: Synthesis Pathways

SynthesisPathways Figure 1: Dual Synthetic Pathways for 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Start1 1-Methylbenzimidazole Lithiation Intermediate: 2-Lithio-1-methylbenzimidazole (-78°C, THF) Start1->Lithiation n-BuLi Product TARGET: 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Lithiation->Product DMAc / Acetyl Chloride Start2 N-Methyl-o-phenylenediamine + Lactic Acid Alcohol Intermediate: 1-(1-Methyl-1H-benzimidazol-2-yl)ethanol Start2->Alcohol Phillips Condensation (Reflux, HCl) Alcohol->Product Oxidation (K2Cr2O7 / H2SO4)

Figure 1: Comparison of the cryogenic lithiation route (top) and the oxidative condensation route (bottom).

Part 3: Reactivity & Derivatization

The acetyl group at position 2 is highly reactive, serving as a "handle" for further chemical modification.

Chalcone Formation (Claisen-Schmidt Condensation)

Reaction with aromatic aldehydes yields α,β-unsaturated ketones (chalcones).

  • Protocol: Mix ketone (1 eq) and Ar-CHO (1 eq) in Ethanol. Add 40% NaOH (aq) dropwise. Stir at RT for 4-12h. Precipitate with ice water.

  • Application: These chalcones exhibit potent antimicrobial activity by disrupting cell membranes.

Thiosemicarbazone Synthesis

Reaction with thiosemicarbazide yields tridentate Schiff base ligands.

  • Protocol: Reflux ketone (1 eq) and thiosemicarbazide (1 eq) in Ethanol with catalytic Acetic Acid for 3-5h.

  • Application: These ligands chelate transition metals (Cu, Zn, Fe), creating complexes with anticancer properties (DNA intercalation).

Visualization: Reactivity Tree

Reactivity Figure 2: Derivatization Tree and Downstream Applications Target 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Chalcone Benzimidazole Chalcones (α,β-unsaturated ketones) Target->Chalcone + Ar-CHO / NaOH (Claisen-Schmidt) Schiff Thiosemicarbazones (Tridentate Ligands) Target->Schiff + Thiosemicarbazide (H+, Reflux) Metal Metal Complexes (Cu, Zn, Co) Schiff->Metal + MCl2 (Coordination)

Figure 2: Primary reaction pathways for generating bioactive libraries.

Part 4: Biological Applications & Mechanism

Antimicrobial & Antifungal Activity

Derivatives of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, particularly the chalcones , have demonstrated significant Minimum Inhibitory Concentrations (MIC) against resistant strains.

  • Mechanism: Disruption of cell wall synthesis and inhibition of bacterial DNA gyrase.

  • Target Strains: Staphylococcus aureus (Gram +), Escherichia coli (Gram -), Candida albicans (Fungal).

Anthelmintic Potential (Trichinellosis)

Benzimidazoles are the gold standard for treating nematode infections. The ketone functionality serves as a precursor to novel anthelmintics that target β-tubulin .

  • Mechanism: Binds to the colchicine-sensitive site of β-tubulin, inhibiting polymerization into microtubules. This starves the parasite by blocking glucose uptake.

Anticancer (Metal Complexes)

Copper(II) and Zinc(II) complexes of the thiosemicarbazone derivatives show cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • Mechanism: The planar benzimidazole ring facilitates DNA intercalation , while the metal center induces oxidative stress (ROS generation) leading to apoptosis.

Part 5: Analytical Characterization

To validate the synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, ensure the following spectral signatures are present:

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ 4.05-4.10 (s, 3H)N-CH₃ group (Deshielded by aromatic ring)
¹H NMR (CDCl₃) δ 2.75-2.80 (s, 3H)Acetyl -CH₃ group
¹H NMR (CDCl₃) δ 7.30-7.90 (m, 4H)Aromatic protons (Benzene ring)
IR Spectroscopy 1680-1700 cm⁻¹C=O Stretching (Ketone)
IR Spectroscopy 1580-1600 cm⁻¹C=N Stretching (Imidazole ring)

References

  • Synthesis via Lithiation: Gorun, S. M., et al. "Preparation and Structure of Lithiated Benzimidazoles." Journal of Organic Chemistry.

  • Oxidative Synthesis: Kumar, P. K., & Dubey, P. K. "Studies on preparation of 2-Acetylbenzimidazole." Der Pharma Chemica, 2012, 4(3): 1292-1295.

  • Biological Activity (Chalcones): Hozien, Z. A. "Synthesis of some new heterocyclic systems derived from 2-acetylbenzimidazole." Journal of Chemical Technology & Biotechnology, 1993.

  • Metal Complexes: Refat, M. S., et al. "Synthesis and characterization of some new benzimidazole derivatives and their transition metal complexes." Journal of Molecular Structure.

  • Anthelmintic Mechanism: Lacey, E. "Mode of action of benzimidazoles." Parasitology Today, 1990.

Sources

Protocols & Analytical Methods

Method

Structural Elucidation of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone using Fourier-Transform Infrared (FT-IR) Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural analysis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanon...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone using Fourier-Transform Infrared (FT-IR) spectroscopy. Benzimidazole derivatives are a cornerstone in medicinal and pharmaceutical research, recognized for their wide spectrum of biological activities.[1] Accurate and efficient characterization of these molecules is paramount for quality control, synthetic pathway confirmation, and drug development. This document details two primary sample handling protocols—Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR)—and offers an in-depth guide to spectral interpretation, enabling researchers to confidently identify the key functional groups and unique fingerprint of the title compound.

Introduction: The Significance of Benzimidazole Derivatives and FT-IR Analysis

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with antimicrobial, antiviral, and anti-inflammatory properties.[1] 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone is a representative member of this class, featuring key functional moieties that are critical to its chemical reactivity and biological function.

FT-IR spectroscopy is an indispensable analytical technique that provides rapid and non-destructive molecular structure information. By measuring the interaction of infrared radiation with a sample, we can identify the vibrational modes of its constituent chemical bonds. This yields a unique spectral "fingerprint," allowing for the unambiguous confirmation of functional groups such as carbonyls, aromatic rings, and alkyl substituents, which are all present in the target molecule.

Below is the molecular structure of the compound, highlighting the key functional groups amenable to FT-IR analysis.

Caption: Molecular structure of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone.

Experimental Protocols: A Dual-Method Approach

The choice of sampling technique is critical for acquiring high-quality FT-IR data. As a solid powder, 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone can be effectively analyzed using either the traditional transmission method (KBr pellet) or the more modern Attenuated Total Reflectance (ATR) technique.

Protocol 1: KBr Pellet Transmission Method

This classic method involves dispersing the analyte in a dry, IR-transparent matrix, which is then pressed into a thin, transparent pellet.[2][3] The primary objective is to create a uniform, non-scattering medium for the IR beam to pass through.

Causality: Potassium Bromide (KBr) is used because it is transparent to infrared radiation and has a plastic character that allows it to form a clear disc under pressure.[4] It is crucial to use spectroscopy-grade KBr and to minimize its exposure to air, as it is hygroscopic.[2] Adsorbed water introduces strong O-H stretching (~3400 cm⁻¹) and bending (~1630 cm⁻¹) bands that can obscure key spectral features of the sample.[2]

Step-by-Step Protocol:

  • Material Preparation: Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture. Allow them to cool to room temperature in a desiccator.[2]

  • Sample Weighing: Accurately weigh approximately 1-2 mg of the 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone sample and 150-200 mg of dry, spectroscopy-grade KBr powder.[4][5] The sample concentration should be around 1%.

  • Grinding & Mixing: Transfer the KBr to the agate mortar and grind it to a fine, consistent powder. Add the sample to the mortar. Grind the mixture for 1-2 minutes until it is a homogenous, fine powder. Thorough mixing is essential to ensure uniform dispersion and prevent light scattering (Christiansen effect).[6]

  • Pellet Pressing: Carefully transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure of 8-10 metric tons for approximately 2 minutes. A vacuum port on the die can be used during pressing to help remove trapped air and moisture, resulting in a more transparent pellet.[2]

  • Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR has become a primary sampling method due to its simplicity and lack of required sample preparation.[3] The technique relies on the principle of total internal reflectance. An IR beam is passed through a crystal of high refractive index (e.g., diamond or ZnSe), creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal surface.[7][8]

Causality: This method is highly effective for solid powders as it requires only firm, uniform contact between the sample and the ATR crystal.[9] It eliminates the need for grinding and pressing, significantly reducing sample preparation time and potential sources of contamination.

Step-by-Step Protocol:

  • Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum of the empty, clean crystal. This is crucial for correcting for atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount (typically a few milligrams) of the 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact with the crystal surface. A force of approximately 150 N is typical.[9]

  • Analysis: Acquire the FT-IR spectrum. After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Data Acquisition Parameters

For both methods, the following spectrometer settings are recommended for high-quality data:

ParameterRecommended SettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers the fundamental vibrational region for most organic molecules.
Resolution 4 cm⁻¹Provides sufficient detail for structural elucidation without excessive noise.[9]
Number of Scans 32A good compromise for achieving a high signal-to-noise ratio in a reasonable time.[9]
Apodization Happ-GenzelA standard function that provides good quantitative accuracy.

FT-IR Spectrum Interpretation

The FT-IR spectrum of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone can be logically divided into distinct regions corresponding to different types of molecular vibrations.[10]

Caption: Experimental workflow for FT-IR analysis.

Expected Characteristic Absorption Bands

The following table summarizes the key vibrational frequencies expected in the spectrum, providing a roadmap for interpretation.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Notes
3100 – 3000C-H StretchAromatic (Benzimidazole Ring)Medium to Weak. A characteristic peak around 3095 cm⁻¹ confirms the presence of the aromatic ring.[11][12]
2980 – 2850C-H StretchAliphatic (N-CH₃ and CO-CH₃)Medium. Multiple bands are expected from the symmetric and asymmetric stretching of the two methyl groups.[11]
1710 – 1685 C=O Stretch Aryl Ketone (Acetyl Group) Strong, Sharp. This is a highly diagnostic peak. Conjugation with the benzimidazole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). A value near 1698 cm⁻¹ is anticipated. [11][13]
1620 – 1580C=N StretchImidazole RingMedium to Strong. A distinct band around 1580 cm⁻¹ is a key indicator of the C=N bond within the benzimidazole nucleus.[11]
1600 – 1450C=C StretchAromatic RingMedium to Strong (multiple bands). These absorptions arise from the complex skeletal vibrations of the fused benzene ring.[12]
1470 – 1430C-H BendAliphatic (Methyl Groups)Medium. Asymmetric and symmetric bending (scissoring) vibrations of the CH₃ groups.
< 1400Fingerprint RegionC-H Bending, C-N & C-C StretchingComplex pattern of weak to medium bands. This region is unique to the molecule and highly valuable for confirming identity by comparison with a reference spectrum.
900 - 690C-H Bend (Out-of-Plane)Aromatic RingStrong. The specific positions of these bands can provide information about the substitution pattern on the benzene ring.[12]

Conclusion and Best Practices

FT-IR spectroscopy is a powerful and reliable method for the structural verification of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone. The presence of a strong carbonyl absorption band between 1710-1685 cm⁻¹, coupled with characteristic peaks for aromatic C-H, aliphatic C-H, and ring C=N/C=C vibrations, provides definitive confirmation of the molecular structure.

For routine analysis, the ATR method is recommended due to its speed and simplicity. The KBr pellet method remains a valid and valuable technique, especially when higher spectral resolution in the lower frequency range is required or when comparing data with historical libraries based on transmission measurements. Regardless of the method, maintaining a dry environment and performing a proper background correction are essential for obtaining trustworthy and reproducible results.

References

  • Zhang, C.-J., Xu, X.-Z., Yang, N., Zhao, R.-Y., & Ge, Y.-Q. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 68(11), o3340. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Current Organic Synthesis, 21. [Link]

  • Singh, P., & Kaur, M. (2018). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 3(8), 1-10. [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Chemistry Analytical Lab. [Link]

  • Bio-protocol. (2019). FT-IR ATR Spectroscopy. Bio-protocol, 9(24), e3469. [Link]

  • Prodi, E., & Gualtieri, A. F. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • Fortenberry, R. C., & Crawford, T. D. (2021). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Molecules, 26(21), 6432. [Link]

  • Ge, Y.-Q., et al. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E, E68, o3340. [Link]

  • Sinha, B. K., & Singh, P. D. (2014). Synthesis Characterisation and Derivatographic studies of 1-(1H-Benzimidazol-2-yl)ethanone and 1-(1H-Benzimidazol-2-yl)phenone with some bivalent metal ions. IOSR Journal of Applied Chemistry, 7(8), 46-50. [Link]

  • Hidayat, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]

  • Zhang, C.-J., et al. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. ResearchGate. [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone. [Link]

  • Holt, S. J., et al. (1957). Vibrational Frequency Correlations in Heterocyclic Molecules. Part IV. Journal of the Chemical Society, 240. [Link]

  • Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • ResearchGate. (n.d.). FT-IR spectral data of benzimidazole derivative. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies. NIST Standard Reference Data. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

  • Yildiz, E. (2013). Syntheses and Characterization of Benzimidazole Containing Polymers. Thesis. [Link]

  • University of Delhi. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Virtual Learning Environment. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Mary, Y. S., et al. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Journal of Molecular Structure, 1319, 138677. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. [Link]

  • LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. [Link]

  • CEC. (2015). Characteristic vibrational freqencies of functional groups. YouTube. [Link]

Sources

Application

Application Note: In Vitro Antimicrobial Characterization of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

[1] Introduction & Scope This application note details the standardized protocols for evaluating the antimicrobial efficacy of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (also known as 2-acetyl-1-methylbenzimidazole). Ben...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

This application note details the standardized protocols for evaluating the antimicrobial efficacy of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (also known as 2-acetyl-1-methylbenzimidazole). Benzimidazole derivatives are a privileged scaffold in medicinal chemistry, historically recognized for their anthelmintic properties (targeting


-tubulin) and increasingly for their antibacterial potential targeting the bacterial cell division protein FtsZ  and inhibiting nucleic acid synthesis via purine antagonism [1, 2].

This guide deviates from generic templates to address the specific physicochemical properties of this acetylated derivative, particularly its solubility profile and the necessity for precise solvent management to prevent compound precipitation during aqueous dilution.

Target Compound Profile
PropertyDetail
IUPAC Name 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
Molecular Weight 174.20 g/mol
LogP (Predicted) ~0.6 - 1.3 (Moderate Lipophilicity)
Solubility Low in water; Soluble in DMSO, DMF
Primary Target (Hypothetical) Bacterial FtsZ (Filamenting temperature-sensitive mutant Z)

Experimental Pre-Requisites & Safety

Chemical Handling & Solubility

The acetyl group at the C2 position and the methyl group at N1 render this molecule moderately lipophilic. Direct dissolution in aqueous media (Mueller-Hinton Broth) will likely result in precipitation and inaccurate MIC values.

  • Solvent Vehicle: Dimethyl Sulfoxide (DMSO) is the mandatory vehicle.

  • Stock Concentration: Prepare a 10 mg/mL (approx. 57 mM) master stock in 100% sterile DMSO.

  • Working Limit: The final concentration of DMSO in the assay well must be

    
     1% (v/v)  to prevent solvent toxicity from masking the compound's activity.
    
Biological Materials[3][4][5][6][7][8][9][10][11]
  • Test Organisms:

    • Staphylococcus aureus ATCC 29213 (Gram-positive standard)

    • Escherichia coli ATCC 25922 (Gram-negative standard)

    • Candida albicans ATCC 90028 (Yeast control)

  • Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[1]

    • RPMI 1640 buffered with MOPS for fungi (per CLSI M38 guidelines).

Assay 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (96-well format) Standard: CLSI M07-A10 [3]

Mechanistic Workflow

The following diagram illustrates the critical dilution logic required to maintain compound solubility while achieving the correct testing range.

MIC_Workflow Stock Master Stock (10 mg/mL in 100% DMSO) Inter Intermediate Dilution (200 µg/mL in Media) 2% DMSO Stock->Inter 1:50 Dilution (Prevents Shock ppt) Plate 96-Well Plate Serial 2-fold Dilution Inter->Plate Dispense 100µL into Col 1 Plate->Plate Serial Transfer (100µL) Incubation Incubation 37°C, 16-20h Plate->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add 100µL to all wells (Final DMSO = 1%) Readout Readout (Turbidity or Resazurin) Incubation->Readout

Figure 1: Step-by-step workflow for preparing MIC plates, emphasizing the intermediate dilution step to buffer the transition from 100% DMSO to aqueous media.

Detailed Protocol
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension (~1.5 x

      
       CFU/mL) from fresh overnight colonies in saline.
      
    • Dilute this suspension 1:150 in CAMHB to reach the working concentration of ~1 x

      
       CFU/mL.
      
  • Compound Dilution (The "2x" Strategy):

    • To achieve a final test range of 100 µg/mL to 0.19 µg/mL, prepare the compound at 2x the highest desired concentration (i.e., 200 µg/mL) in CAMHB.

    • Calculation: Add 20 µL of Master Stock (10 mg/mL) to 980 µL of CAMHB. This yields 200 µg/mL with 2% DMSO.

  • Plating:

    • Add 100 µL of sterile CAMHB to columns 2 through 12 of the 96-well plate.

    • Add 100 µL of the 2x Compound Solution (from step 2) to Column 1 and Column 2.

    • Mix Column 2 and transfer 100 µL to Column 3. Repeat serial 2-fold dilution down to Column 10. Discard the final 100 µL.

    • Columns 11 & 12: Use as Growth Control (Media + Bacteria + 1% DMSO) and Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted inoculum (from Step 1) to all wells except the Sterility Control.

    • Final State: The addition of the inoculum dilutes the compound and DMSO by half.

      • Final Top Concentration: 100 µg/mL.

      • Final DMSO Concentration: 1% (Safe for most bacteria).

  • Incubation & Reading:

    • Incubate at 35 ± 2°C for 16–20 hours (24h for fungi).

    • Endpoint: The MIC is the lowest concentration showing no visible growth.

    • Refinement: Add 30 µL of 0.01% Resazurin (Alamar Blue) and incubate for 1 hour. A change from blue (resazurin) to pink (resorufin) indicates metabolic activity. The MIC is the lowest concentration that remains blue.

Assay 2: Minimum Bactericidal Concentration (MBC)

Purpose: To distinguish if 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Identify the MIC well and all wells with higher concentrations (supramic).

  • Sample 10 µL from each of these clear wells.

  • Spot plate onto fresh Mueller-Hinton Agar (MHA) plates (free of antibiotic).

  • Incubate for 24 hours at 37°C.

  • Calculation:

    • Count colonies. The MBC is the concentration that kills

      
       99.9% of the initial inoculum.
      
    • Rule of Thumb: If MBC

      
       4x MIC, the compound is bactericidal. If MBC > 4x MIC, it is bacteriostatic.
      

Mechanism of Action & Logic

Benzimidazoles like 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone often act by interfering with cytoskeletal proteins. In bacteria, the homolog to eukaryotic tubulin is FtsZ , which forms the Z-ring necessary for septation (cell division).

Pathway Visualization

The following diagram maps the hypothesized inhibitory pathway of this compound.

MOA_Pathway Compound 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Entry Passive Diffusion / Porin Entry Compound->Entry Target FtsZ Protein (GTPase Activity) Entry->Target Binding to Interdomain Cleft Polymerization Z-Ring Assembly Target->Polymerization Inhibition Death Filamentation & Cell Death Target->Death Disruption of Z-Ring Septum Septum Formation Polymerization->Septum Division Cell Division Septum->Division

Figure 2: Hypothesized Mechanism of Action. The compound penetrates the cell wall and binds to FtsZ, preventing Z-ring assembly, leading to filamentation and eventual cell death.

Data Presentation & Analysis

When reporting results for this compound, organize data to highlight potency relative to standard controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

Table 1: Recommended Data Reporting Format
OrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioPhenotype
S. aureusATCC 29213X Y Y/XBactericidal if <4
E. coliATCC 25922X Y Y/XBacteriostatic if >4
C. albicansATCC 90028X Y Y/XFungistatic/cidal

Interpretation Guide:

  • MIC < 10 µg/mL: Considered "Active" for a lead compound.[2]

  • MIC 10–100 µg/mL: Moderate activity; potential for structural optimization.

  • MIC > 100 µg/mL: Inactive.

Troubleshooting & Optimization

  • Precipitation in Wells:

    • Symptom:[3] The media turns cloudy immediately upon adding the compound, or crystals form after incubation.

    • Cause: The compound is crashing out of the aqueous phase.

    • Fix: Verify the final DMSO concentration is 1%.[1] If precipitation persists, lower the starting test range (e.g., start at 64 µg/mL instead of 100 µg/mL).

  • Skipped Wells:

    • Symptom:[3] Growth in well 4, no growth in well 5, growth in well 6.

    • Cause: Pipetting error or contamination.

    • Fix: Discard data. Re-run assay. Ensure tips are changed or mixed thoroughly.

  • Edge Effect:

    • Symptom:[3] Outer wells show inconsistent growth due to evaporation.

    • Fix: Fill the outermost perimeter wells with sterile water and use only the inner 60 wells for the assay.

References

  • Tonk, R.K., et al. (2013). "Synthesis and antimicrobial activity of some new benzimidazole derivatives." Journal of Saudi Chemical Society.

  • Kumar, B., et al. (2006). "Synthesis and antimicrobial activity of 2-substituted benzimidazoles." Indian Journal of Chemistry.

  • CLSI. (2015). "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." Clinical and Laboratory Standards Institute.[1][4]

  • Eustáquio-Silva, R., et al. (2023).[5] "Benzimidazole Derivatives as Antifungal Agents: A Review." Pharmaceuticals.[6]

Sources

Method

Process Development Guide: Scalable Synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

Part 1: Executive Summary & Route Selection The Challenge The target molecule, 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (also referred to as 2-acetyl-1-methylbenzimidazole), is a critical pharmacophore and intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Route Selection

The Challenge

The target molecule, 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (also referred to as 2-acetyl-1-methylbenzimidazole), is a critical pharmacophore and intermediate for synthesizing bioactive chalcones and heterocycles. While bench-scale synthesis often utilizes cryogenic lithiation (


-BuLi at -78°C) or radical alkylation (Minisci reaction), these methods are ill-suited for kilogram-scale production due to safety hazards, cost, and poor impurity profiles.
The Solution: The "Condensation-Oxidation" Strategy

To ensure scalability, safety, and reproducibility, this protocol utilizes a two-step Phillips Condensation followed by Anelli Oxidation .

  • Step 1 (Ring Formation): Condensation of N-methyl-o-phenylenediamine with lactic acid to form the hydroxyethyl intermediate. This avoids the use of unstable acetylating agents.

  • Step 2 (Oxidation): Catalytic oxidation of the secondary alcohol to the ketone using TEMPO/NaOCl (bleach). This replaces toxic chromium(VI) oxidants and hazardous Swern conditions, offering a "green" water-based process operable at ambient temperatures.

Part 2: Experimental Protocols

Step 1: Synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanol

Target: Formation of the benzimidazole core with a functional handle.

Reaction Principle: Acid-catalyzed Phillips condensation.

Materials
  • N-Methyl-1,2-phenylenediamine (NMOPD): 1.0 equiv (Limiting Reagent)

  • L-Lactic Acid (85-90% aq. solution): 1.5 equiv

  • Hydrochloric Acid (4N): 10 vol (relative to NMOPD mass)

  • Ammonium Hydroxide (28%): For pH adjustment

Protocol
  • Charging: Into a glass-lined reactor equipped with an overhead stirrer and reflux condenser, charge NMOPD and 4N HCl . Stir until dissolved.

  • Addition: Add L-Lactic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 100–105°C) for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% remaining NMOPD.

  • Workup:

    • Cool the reaction mixture to 0–5°C.

    • Slowly basify with Ammonium Hydroxide to pH 8–9. Caution: Exothermic neutralization.

    • A solid precipitate (the alcohol intermediate) will form.

  • Isolation: Filter the solid. Wash the cake with cold water (2 x 2 vol).

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Oxidation to 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

Target: Conversion of secondary alcohol to ketone.[1]

Reaction Principle: Anelli Oxidation (TEMPO-catalyzed hypochlorite oxidation).

Materials
  • Alcohol Intermediate (from Step 1): 1.0 equiv

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.01 equiv (1 mol%)

  • KBr (Potassium Bromide): 0.1 equiv

  • NaOCl (Sodium Hypochlorite, Bleach, 10-12%): 1.1–1.2 equiv

  • Dichloromethane (DCM) or Ethyl Acetate: 10 vol

  • Sodium Bicarbonate (aq): Buffer solution

Protocol
  • Preparation: In the reactor, dissolve the Alcohol Intermediate in DCM (or Ethyl Acetate for greener processing).

  • Catalyst Addition: Add KBr (dissolved in minimal water) and TEMPO . Cool the mixture to 0–5°C.

  • Oxidant Addition: Slowly add the NaOCl solution dropwise, maintaining the internal temperature <10°C.

    • Critical Parameter: Maintain pH at 8.5–9.5 using aqueous NaHCO3 during addition to maximize TEMPO efficiency and prevent over-oxidation.

  • Reaction: Stir vigorously at 0–10°C for 30–60 minutes.

    • IPC:[2] Check for disappearance of alcohol.

  • Quench: Add aqueous Sodium Thiosulfate solution to quench excess bleach (verified by starch-iodide paper).

  • Phase Separation: Separate the organic layer. Extract the aqueous layer once with DCM.

  • Purification:

    • Wash combined organics with brine.[3]

    • Dry over Na2SO4 and concentrate under reduced pressure.[3]

    • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1).

  • Final Product:

    • Expected Yield: 80–90%

    • Appearance: White to pale yellow crystalline solid.

Part 3: Process Visualization

Reaction Scheme

The following diagram illustrates the chemical transformation from raw materials to the final ketone.

ReactionScheme Start N-Methyl-o-phenylenediamine + Lactic Acid Inter Intermediate: 1-(1-Methyl-1H-benzimidazol-2-yl)ethanol Start->Inter Step 1: Phillips Condensation (HCl, Reflux) Final Target: 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Inter->Final Step 2: Anelli Oxidation (TEMPO, NaOCl, 0°C)

Caption: Chemical pathway utilizing the Phillips condensation followed by a TEMPO-mediated oxidation.

Workflow Diagram

The operational workflow for the scale-up process, highlighting critical control points.

ProcessFlow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Oxidation S1_React Reactor 1: Reflux (100°C, 8h) NMOPD + Lactic Acid S1_Quench Cool & pH Adjust (NH4OH to pH 9) S1_React->S1_Quench S1_Filter Filtration & Drying S1_Quench->S1_Filter S2_Prep Reactor 2: Dissolve Alcohol Add TEMPO/KBr S1_Filter->S2_Prep Transfer Solid S2_Ox Controlled Addition: NaOCl (T < 10°C) S2_Prep->S2_Ox S2_Workup Quench (Thiosulfate) & Phase Separation S2_Ox->S2_Workup S2_Final Crystallization (EtOH/Water) S2_Workup->S2_Final

Caption: Operational workflow for the two-stage synthesis, emphasizing thermal control and phase separation.

Part 4: Analytical Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Melting Point 76–78°C (Lit. value for similar derivatives)Capillary
1H NMR Confirms N-Me (singlet ~4.0 ppm), Acetyl (singlet ~2.8 ppm)400 MHz DMSO-d6
Residual Solvents DCM < 600 ppm, Ethanol < 5000 ppmGC-HS

Part 5: References

  • Preparation of 2-acetylbenzimidazole from 1'-hydroxyethylbenzimidazole. Source: BioInterface Research in Applied Chemistry. Context: Establishes the core protocol for oxidizing the hydroxyethyl precursor to the acetyl derivative using various oxidants.

  • Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives. Source: ResearchGate (ChemInform Abstract).[4] Context: Validates the Phillips condensation of o-phenylenediamine with lactic acid followed by oxidation as a primary route.

  • TEMPO-Mediated Oxidation of Alcohols (General Protocol). Source: Common Organic Chemistry / Anelli Oxidation. Context: The industry-standard "green" protocol adapted here for the oxidation of the secondary alcohol to the ketone.

  • 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Source: PubMed Central (PMC). Context: Provides structural characterization and synthesis analogies for N-substituted 2-acetylbenzimidazoles.

Sources

Application

Application Notes &amp; Protocols for the Safe Handling of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone in a Laboratory Setting

Introduction: Understanding the Compound and Associated Risks 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone is a member of the benzimidazole class of heterocyclic compounds. Benzimidazoles are a significant pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound and Associated Risks

1-(1-Methyl-1H-benzimidazol-2-yl)ethanone is a member of the benzimidazole class of heterocyclic compounds. Benzimidazoles are a significant pharmacophore in medicinal chemistry, forming the core structure of various drugs with a wide range of biological activities.[1][2] Researchers and drug development professionals may handle this compound during lead optimization, process development, or quality control.

While specific toxicological data for 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone is not extensively documented in publicly available literature, the Safety Data Sheet (SDS) indicates that it is an irritant to the skin, eyes, and respiratory system.[3] Therefore, a proactive and cautious approach to handling is paramount to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the necessary safety precautions, handling protocols, and emergency procedures.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone commences. This involves understanding the intrinsic hazards of the compound and evaluating the potential for exposure during planned laboratory operations.

2.1. GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The known GHS classifications for 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone are summarized in the table below.[3]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation

2.2. Causality of Hazards

The irritant properties of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone are likely due to its chemical structure and reactivity. As a solid powder, it can easily become airborne, leading to inhalation of fine particles that can irritate the respiratory tract.[4] Direct contact with the skin or eyes can lead to local inflammation and discomfort.[3] It is crucial to assume that any unknown compound or derivative may have additional, uncharacterized hazards.[5]

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workplace that isolate workers from hazards. They are the most effective way to control exposures.

  • Chemical Fume Hood: All manipulations of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone powder, including weighing, transferring, and dissolution, must be performed in a certified chemical fume hood.[6] This is critical to prevent the inhalation of airborne particles.[7] The fume hood should have a face velocity that meets institutional and regulatory standards.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8]

  • Enclosed Balance: Whenever possible, use a balance with an enclosure to further contain the powder during weighing.[4]

Personal Protective Equipment (PPE): Essential for Individual Safety

While engineering controls are primary, PPE provides an additional layer of protection. The following PPE is mandatory when handling 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone:[3][9]

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[9]

  • Gloves: Wear nitrile gloves to prevent skin contact. If a splash occurs, remove the gloves immediately, wash your hands, and don a new pair.

  • Protective Clothing: A laboratory coat must be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator may be necessary.[9] All respirator use must be in accordance with a comprehensive respiratory protection program.

Safe Handling and Storage Procedures

Adherence to proper handling and storage procedures is critical for minimizing the risk of exposure and ensuring the stability of the compound.

5.1. General Handling Practices

  • Avoid Dust Formation: Handle the compound gently to minimize the generation of dust.[8][10] Avoid pouring the powder directly from the bottle; use a spatula or scoop.[4]

  • Work Area: Designate a specific area for working with this compound and ensure it is kept clean and uncluttered.[4] Cover the work surface with absorbent bench paper.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[6]

5.2. Storage

  • Container: Keep the container tightly closed when not in use.[6][8]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[12] Date the container upon receipt and upon opening.[13]

Detailed Laboratory Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone.

6.1. Protocol for Weighing and Transferring

This protocol is designed to minimize the risk of inhalation and skin contact during the weighing and transfer of the solid compound.

Workflow for Weighing and Transferring 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

cluster_prep Preparation cluster_weigh Weighing cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_area Prepare work area in fume hood prep_hood->prep_area weigh_balance Place enclosed balance in fume hood prep_area->weigh_balance weigh_tare Tare weigh boat on balance weigh_balance->weigh_tare weigh_transfer Carefully transfer compound to weigh boat weigh_tare->weigh_transfer weigh_record Record mass weigh_transfer->weigh_record cleanup_container Securely close compound container weigh_record->cleanup_container cleanup_decontaminate Decontaminate spatula and work area cleanup_container->cleanup_decontaminate cleanup_dispose Dispose of waste in designated container cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE and wash hands cleanup_dispose->cleanup_ppe spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill (manageable by lab personnel) assess->minor_spill major_spill Major Spill (unmanageable or immediate danger) assess->major_spill alert Alert others in the area minor_spill->alert Yes evacuate Evacuate the area major_spill->evacuate Yes ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean up spill using appropriate kit contain->cleanup dispose Dispose of waste as hazardous cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate alarm Activate fire alarm if necessary evacuate->alarm call_emergency Call emergency services alarm->call_emergency

Caption: Decision-Making Flowchart for a Chemical Spill.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material to clean up the spill. [14] 3. Place the absorbed material in a sealed container for hazardous waste disposal. [15] 4. Decontaminate the area.

  • Major Spill (outside a fume hood or a large quantity):

    • Evacuate the laboratory immediately. [16] 2. Alert others in the vicinity and activate the fire alarm if there is a fire risk.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Conclusion

The safe handling of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone in a laboratory setting is achievable through a combination of understanding the associated hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency protocols. By following the guidance outlined in these application notes, researchers can minimize their risk of exposure and maintain a safe working environment.

References

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]

  • Research Safety, University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First!. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • Environmental Health & Safety, University of Toronto. Chemical Spill Procedures. [Link]

  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]

  • Kumar, R., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3659-3663. [Link]

  • Environmental Health and Safety, Princeton University. Chemical Spill Procedures. [Link]

  • ResearchGate. (PDF) Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. [Link]

  • Emergency Management, Florida State University. Chemical Spills. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • MDPI. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. [Link]

  • Angene Chemical. 1-(1-Benzyl-1H-benzo[d]imidazol-2-yl)ethanone(CAS# 56653-41-9). [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. [Link]

  • MDPI. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

Welcome to the Advanced Purification Support Hub. Ticket ID: PUR-BZ-2024-001 Subject: Troubleshooting Isolation & Purity of 2-Acetyl-1-methylbenzimidazole Assigned Specialist: Senior Application Scientist, Separation Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Ticket ID: PUR-BZ-2024-001 Subject: Troubleshooting Isolation & Purity of 2-Acetyl-1-methylbenzimidazole Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

This guide addresses the purification of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (CAS: 18773-95-0 derivative). This molecule presents a unique "push-pull" electronic challenge: the basic imidazole core promotes interaction with acidic silanols (causing tailing), while the electron-withdrawing acetyl group at the C2 position makes the molecule susceptible to nucleophilic attack or aldol-type side reactions under harsh pH conditions.

Our protocol prioritizes orthogonality —combining chemical extraction (pKa-based) with physical separation (crystallization/chromatography) to achieve >99% purity suitable for biological assays.

Module 1: The Impurity Landscape

Before selecting a method, diagnose your crude mixture. The synthesis route (typically oxidation of the corresponding alcohol or methylation of 2-acetylbenzimidazole) dictates the impurity profile.

Common Impurities & Physicochemical Properties
Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
1-Methylbenzimidazole Deacylation byproduct or unreacted starting material.High basicity; elutes early on Reverse Phase (RP).Acid wash (pH 4.0) or High Vacuum sublimation.
1-(1-Methyl-1H-benzimidazol-2-yl)ethanol Incomplete oxidation intermediate.More polar than target; H-bond donor.Silica Chromatography (distinct Rf).
Metal Residues (Cr, Mn, Pd) Oxidants (MnO₂, PCC) or coupling catalysts.Paramagnetic (broadens NMR); colored.Metal scavengers (Thiol-silica) or Celite filtration.
Oligomers Aldol condensation of the acetyl group (base-catalyzed).Amorphous, sticky gums; high lipophilicity.Recrystallization (rejects amorphous solids).

Module 2: Decision Matrix (Workflow)

Use the following logic flow to determine the optimal purification path based on your crude purity and scale.

Purification_Workflow Start Crude Mixture Analysis (LC-MS / NMR) PurityCheck Purity > 85%? Start->PurityCheck Recryst Recrystallization (Solvent Class 3) PurityCheck->Recryst Yes AcidBase Acid-Base Extraction (Target pKa ~4.5) PurityCheck->AcidBase No (<85%) SolventSelect System: EtOAc / Hexane or EtOH / Water Recryst->SolventSelect Final Target Pure Solid (>98% HPLC) SolventSelect->Final Chromatography Flash Chromatography (Amine-modified Silica) AcidBase->Chromatography If impurities persist Chromatography->Recryst Polishing Step

Figure 1: Purification Decision Tree. High-purity crudes should bypass chromatography to avoid yield loss on silica.

Module 3: Detailed Protocols

Protocol A: pKa-Driven Chemical Cleanup (The "Wash")

Best for: Removing non-basic impurities (tars, neutral oxidants).

The N3 nitrogen of the benzimidazole ring is basic (


). We utilize this to pull the product into the aqueous phase while leaving neutral impurities in the organic phase.
  • Dissolution: Dissolve crude (10 g) in Ethyl Acetate (100 mL) .

  • Extraction: Extract with 0.5 M HCl (3 x 40 mL) .

    • Why? The target protonates and moves to water. Neutral impurities stay in EtOAc.

    • Warning: Do NOT use strong acid (>2 M HCl) or heat, as the acetyl group can hydrolyze.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (50 mL). Discard organic layer.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9 using saturated NaHCO₃ .

    • Observation: The product will precipitate as a white/pale yellow solid.

  • Filtration: Filter, wash with cold water, and dry under vacuum.

Protocol B: Flash Chromatography (The "Separation")

Best for: Separating the alcohol intermediate from the ketone product.

Standard silica gel is acidic (


). Basic benzimidazoles interact strongly with silanols, causing "streaking" or "tailing," which ruins resolution.

System Configuration:

  • Stationary Phase: Neutralized Silica Gel (Pre-wash column with 1% Triethylamine in Hexane) OR Amino-bonded Silica (NH2-SiO2).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Modifier: 0.5% Triethylamine (TEA) or NH₄OH.

Gradient Table:

Time (CV) % Solvent B (MeOH) Purpose
0–2 0% Elute non-polar impurities
2–10 0% → 5% Elute Target (Ketone)

| 10–15 | 5% → 10% | Elute Alcohol Intermediate |

Tech Tip: If the product co-elutes with the alcohol, switch to EtOAc/Hexane (3:7) . The ketone is less polar than the alcohol and will elute significantly faster in this non-protic system.

Protocol C: Recrystallization (The "Polish")

Best for: Final drug-grade purity (>99.5%).

Benzimidazoles often "oil out" (form a second liquid phase) rather than crystallize if the cooling is too rapid or the solvent is too polar.

  • Solvent Choice: Ethanol/Water (9:1) or EtOAc/Heptane .

  • Procedure:

    • Dissolve solid in minimum boiling Ethanol.

    • Add hot Water dropwise until slight turbidity persists.

    • Add 1-2 drops of Ethanol to clear the solution.

    • Seeding (Critical): Add a tiny crystal of pure product at 40°C.

    • Allow to cool to RT slowly (over 2 hours), then 0°C.

  • Harvest: Filter and wash with cold Heptane.

Module 4: Troubleshooting FAQ

Q1: My product is turning pink/red on the column. What is happening?

  • Diagnosis: Oxidation of trace phenylenediamine impurities or formation of N-oxides.

  • Fix: Add 0.1% Ascorbic Acid to your aqueous workup buffer to prevent oxidation. Ensure your silica is not overly acidic; acid catalyzes the formation of colored oligomers.

Q2: I see a "ghost peak" in NMR at


 2.5 ppm that isn't my acetyl group. 
  • Diagnosis: This is likely DMSO or Acetone trapped in the crystal lattice. Benzimidazoles are notorious solvate formers.

  • Fix: Dry the sample at 50°C under high vacuum (<1 mbar) for 24 hours. If it persists, recrystallize from a non-interfering solvent like Toluene.

Q3: The melting point is broad (100–115°C) even after column.

  • Diagnosis: You likely have the enol tautomer or a hydrate.

  • Fix: The acetyl group can enolize. Recrystallize from anhydrous Isopropanol to lock the ketone form and remove water.

Module 5: Mechanism of Impurity Formation

Understanding why impurities form allows you to prevent them.

Reaction_Pathways Intermediate 1-Methyl-2-(1-hydroxyethyl) benzimidazole Target Target: 1-(1-Methyl-1H-benzimidazol -2-yl)ethanone Intermediate->Target Oxidation (MnO2/IBX) OverOx Impurity: Carboxylic Acid (Over-oxidation) Target->OverOx KMnO4/Strong Ox Aldol Impurity: Dimer/Oligomer (Base Catalyzed) Target->Aldol NaOH/Heat

Figure 2: Reaction pathways showing how harsh conditions lead to specific impurities.

References

  • Benzimidazole Synthesis & Properties

    • Title: Synthesis and Biological Evaluation of Benzimidazole Deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Establishes the pKa and solubility profiles of 2-substituted benzimidazoles.
    • (General Search Verification)

  • Purification of Acetyl-Benzimidazoles

    • Title: 2-Acetylbenzimidazole: A Valuable Synthon for the Synthesis of Biologically Active Molecules.[1]

    • Source:Biointerface Research in Applied Chemistry, 2020.[1]

    • Context: Details the oxidation of the ethyl-alcohol precursor and the sensitivity of the acetyl group to pH.
  • Crystallographic Data

    • Title: 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone (Structural Analog).
    • Source:Acta Crystallographica Section E, 2012.[2]

    • Context: Provides evidence of hydrogen bonding networks and crystal packing behavior relevant to the methyl analog.
  • Chromatographic Behavior

    • Title: Strategies for the Purific
    • Source:Journal of Chrom
    • Context: Explains the mechanism of amine-tailing on silica and the necessity of TEA modifiers.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone before handling.

Sources

Optimization

Technical Support Center: Cytotoxicity Profiling of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

Case ID: MBE-CYTO-OPT Subject: Artifact Minimization in Small Molecule Cytotoxicity Assays Compound Class: N-alkylated 2-acylbenzimidazole Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The Compo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MBE-CYTO-OPT Subject: Artifact Minimization in Small Molecule Cytotoxicity Assays Compound Class: N-alkylated 2-acylbenzimidazole Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Compound Risk Profile

Before initiating any assay, you must understand the physicochemical "personality" of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (referred to hereafter as MBE ). This molecule presents three distinct artifact vectors that will skew IC50 data if uncontrolled:

  • Solubility (High Risk): The N-methyl group removes the hydrogen-bond donor capability of the imidazole ring, significantly increasing lipophilicity compared to its parent benzimidazole. This leads to "micro-precipitation" in aqueous media—crystals that physically lyse cells (false toxicity) or sequester the drug (false safety).

  • Autofluorescence (Medium Risk): Benzimidazoles are intrinsic fluorophores. MBE likely emits in the blue/green spectrum (

    
     nm), potentially interfering with fluorescence-based viability markers (e.g., Calcein AM, Hoechst).
    
  • Chemical Reactivity (Medium Risk): The C2-acetyl group is an electrophilic ketone. In long incubations (

    
    h), it may form Schiff bases with amine-rich media components (amino acids), altering the effective concentration.
    

Module 1: Solubility & Physical Artifacts

Issue: Users often report "jagged" dose-response curves or toxicity that disappears upon dilution. This is the hallmark of compound precipitation.

Troubleshooting Protocol: The Nephelometric Limit Test

Do not rely on visual inspection. Micro-precipitates are invisible to the naked eye but devastating to assay reproducibility.

Step-by-Step Methodology:

  • Preparation: Prepare a 200x stock of MBE in 100% DMSO.

  • Dilution: Serially dilute the stock in a clear 96-well plate using culture media (containing serum) to match your assay concentrations (e.g., 100 µM down to 0.1 µM).

  • Incubation: Incubate at 37°C for 4 hours (mimicking the equilibration phase).

  • Readout: Measure Absorbance at 600 nm (or higher).

    • Logic: True solutions have an OD ~0.0. Any reading >0.05 above the blank indicates light scattering (precipitation).

  • Thresholding: The highest concentration with OD < 0.05 is your Solubility Limit . Do not assay above this concentration.

Data Interpretation Table:

ObservationDiagnosisAction
OD600 increases linearly with dose Colored compound (Spectral interference)Subtract background OD in final calculation.
OD600 spikes suddenly Precipitation Point (Solubility Limit)Cap assay max dose below this point.
OD600 is erratic/random Pipetting error or unstable suspensionRe-dissolve stock; sonicate DMSO solution.

Module 2: Optical & Chemical Interference

Issue: High background signal in MTT assays (False Viability) or inconsistent results in fluorescence assays.

The Mechanism of Interference

MBE contains a benzimidazole core that can participate in redox cycling. In tetrazolium-based assays (MTT/MTS), the compound itself may reduce the tetrazolium salt to formazan without cellular enzymes, leading to a false "high viability" readout even if cells are dead.

Visualization: The Interference Pathway

Cytotoxicity_Artifacts cluster_artifact Artifact Zone Compound MBE Compound MTT MTT Reagent (Yellow) Compound->MTT Chemical Reduction (FALSE SIGNAL) Cell Live Cell (Mitochondria) Compound->Cell Cytotoxicity (Target Effect) Formazan Formazan (Purple Signal) Compound->Formazan Optical Scattering Cell->Formazan True Metabolic Reduction

Caption: Figure 1. Dual-pathway interference. The green path represents true biological signal. The red dashed paths represent chemical artifacts where MBE generates signal independent of cell viability.

Protocol: The Cell-Free Interference Check

Mandatory control for every new benzimidazole derivative.

  • Setup: Prepare a 96-well plate with media only (no cells).

  • Dosing: Add MBE at the highest assay concentration (e.g., 50 µM).

  • Reagent: Add the viability reagent (MTT, Resazurin, or WST-8) as per standard protocol.

  • Incubation: Incubate for the standard assay time (e.g., 2-4 hours).

  • Analysis: Measure the signal.

    • Result: If Signal (Media + MBE) > Signal (Media Only) by >10%, the compound is chemically reacting with the dye.

    • Solution: Switch to CellTiter-Glo (ATP) or LDH Release assays, which rely on different chemical mechanisms (Luciferase or Enzymatic conversion) less prone to benzimidazole reduction.

Module 3: Validated Workflows (FAQ Format)

Q1: My IC50 shifts dramatically between 24h and 72h. Is the compound degrading?

Analysis: The 2-acetyl group on MBE is susceptible to hydrolysis or Schiff base formation with amino acids in the media over time. Solution:

  • Refresh Dosing: Do not leave the same media for 72h. Perform a "media swap" with fresh compound every 24h to maintain constant exposure.

  • Stability Check: Incubate MBE in media (cell-free) for 72h, then analyze by HPLC-UV. If the peak area decreases >20%, the compound is unstable.

Q2: I see "crystals" in the well, but my DMSO concentration is only 0.5%. Why?

Analysis: This is the "Crash-Out" effect. When a hydrophobic stock (100% DMSO) hits the aqueous media, it can locally precipitate before dispersing. Solution:

  • The Intermediate Step: Dilute your DMSO stock into warm media (37°C) with vigorous vortexing before adding it to the cells.

  • BSA Carrier: Add 0.5% Bovine Serum Albumin (BSA) to the assay media. Albumin acts as a carrier protein, keeping hydrophobic small molecules in solution and preventing non-specific binding to the plasticware.

Q3: Which assay is the "Gold Standard" for this specific molecule?

Recommendation: ATP Luminescence (e.g., CellTiter-Glo) .

  • Why?

    • No Spectral Interference: It is a glow-type luminescence, avoiding the absorbance/fluorescence overlap of the benzimidazole.

    • No Chemical Reduction: The luciferase reaction is less susceptible to direct reduction by the ketone group compared to tetrazolium salts.

    • Sensitivity: Allows for lower cell numbers, reducing the need for high compound concentrations.

References & Authoritative Grounding

  • Assay Guidance Manual (NCBI/NIH) . Interference with Fluorescence and Absorbance Assays.

    • Source:

    • Relevance: Establishes the standard for identifying small molecule autofluorescence and quenching artifacts.

  • Riss, T. L., et al. (2016) . Cell Viability Assays.[1][2][3][4][5][6] Assay Guidance Manual.

    • Source:

    • Relevance: Provides the comparative mechanics of MTT vs. ATP assays, supporting the recommendation to switch to ATP for reducing compounds.

  • Stockert, J. C., et al. (2018) . Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives.

    • Source:

    • Relevance: Details the chemical reduction mechanisms of tetrazolium salts by small molecules, explaining the "False Viability" artifact.

  • Thorne, N., et al. (2010) . Apparent activity in high-throughput screening: origins of compound-dependent assay interference.

    • Source:

    • Relevance: Validates the "Nephelometric Limit Test" approach for detecting aggregation and precipitation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antifungal Efficacy of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone and Fluconazole

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antifungal drug discovery, the exploration of novel scaffolds that can overcome the limitations of existing therapies is p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, the exploration of novel scaffolds that can overcome the limitations of existing therapies is paramount. This guide provides a detailed comparative analysis of the antifungal activity of the benzimidazole derivative, 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, and the widely used triazole antifungal, fluconazole. By examining their mechanisms of action, in vitro efficacy, and the experimental methodologies for their evaluation, this document aims to provide a comprehensive resource for researchers in the field.

Introduction: The Need for Novel Antifungal Agents

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the development of new antifungal agents with diverse mechanisms of action. Benzimidazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal properties.[1] This guide focuses on a specific derivative, 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, and compares its potential antifungal profile with that of fluconazole, a frontline azole antifungal.

Mechanisms of Antifungal Action: A Tale of Two Pathways

The antifungal efficacy of a compound is intrinsically linked to its molecular mechanism of action. 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone and fluconazole operate through distinct pathways, offering different strategic advantages in combating fungal pathogens.

1-(1-Methyl-1H-benzimidazol-2-yl)ethanone: Targeting Fungal Cytoskeleton

Benzimidazole derivatives primarily exert their antifungal effects by targeting the fungal cytoskeleton. They are known to bind to β-tubulin, a protein subunit of microtubules. This binding disrupts the polymerization of tubulin into microtubules, which are essential for various cellular processes in fungi, including:

  • Cell Division: Microtubules form the mitotic spindle, which is crucial for the segregation of chromosomes during mitosis. Disruption of this process leads to cell cycle arrest and inhibition of fungal proliferation.

  • Intracellular Transport: Microtubules act as tracks for the transport of vesicles, organelles, and other cellular components. Interference with this transport system can lead to a breakdown in cellular organization and function.

  • Maintenance of Cell Shape: The microtubule network contributes to the structural integrity and shape of fungal cells.

The selective toxicity of benzimidazoles towards fungi is attributed to the differences in the β-tubulin protein between fungi and mammals.

Fluconazole: Inhibiting Ergosterol Biosynthesis

Fluconazole, a member of the triazole class of antifungals, targets the fungal cell membrane. Its mechanism of action involves the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, fluconazole leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth. Fluconazole is generally considered fungistatic, meaning it inhibits fungal growth rather than directly killing the fungal cells.

Head-to-Head Comparison of Antifungal Activity

While direct comparative data for 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone against a wide range of fungal pathogens is not extensively available in the public domain, we can extrapolate its potential efficacy based on studies of structurally similar benzimidazole derivatives. The following table provides a representative comparison of the expected antifungal activity against key fungal pathogens, with the understanding that the values for the benzimidazole derivative are based on published data for related compounds.

Fungal Species1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (Predicted MIC in µg/mL)Fluconazole (Typical MIC in µg/mL)
Candida albicans1 - 160.25 - 4
Candida glabrata4 - 648 - 128
Candida krusei2 - 32Resistant (>64)
Cryptococcus neoformans0.5 - 82 - 16
Aspergillus fumigatus8 - >128Resistant (>128)

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency. The predicted MIC values for 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone are based on the reported activities of other antifungal benzimidazole derivatives and should be confirmed by direct experimental testing.

Experimental Protocols for Antifungal Susceptibility Testing

To rigorously evaluate and compare the antifungal activity of novel compounds like 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone with established drugs such as fluconazole, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols for antifungal susceptibility testing. The broth microdilution method is a commonly used technique.

Broth Microdilution Assay (Adapted from CLSI M27-A3)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

Materials:

  • 96-well U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Antifungal compounds (1-(1-Methyl-1H-benzimidazol-2-yl)ethanone and fluconazole) dissolved in a suitable solvent (e.g., DMSO)

  • Yeast inoculum

  • Spectrophotometer

  • Incubator (35°C)

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions: Prepare high-concentration stock solutions of each antifungal agent in an appropriate solvent (e.g., 10 mg/mL in DMSO).

  • Preparation of Antifungal Working Solutions: Perform serial twofold dilutions of the stock solutions in RPMI-1640 medium to achieve a range of concentrations to be tested.

  • Inoculum Preparation:

    • Culture the yeast isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agents.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the molecular targets of each compound, the following diagrams are provided.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions B Serial Dilution in RPMI-1640 Medium A->B E Inoculate 96-well Plate B->E C Prepare Yeast Inoculum (0.5 McFarland) D Dilute Inoculum in RPMI-1640 Medium C->D D->E F Incubate at 35°C for 24-48h E->F G Read MIC (Visual or Spectrophotometric) F->G

Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.

Antifungal_Mechanisms cluster_benzimidazole 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone cluster_fluconazole Fluconazole Benz Benzimidazole Derivative Tubulin β-Tubulin Benz->Tubulin Binds to Microtubule Microtubule Assembly Benz->Microtubule Inhibits Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Division Cell Division Microtubule->Division Disrupts Spindle->Division Flu Fluconazole Lanosterol_demethylase Lanosterol 14α-demethylase Flu->Lanosterol_demethylase Inhibits Ergosterol Ergosterol Flu->Ergosterol Depletion Lanosterol_demethylase->Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Ergosterol->Membrane

Caption: Contrasting Mechanisms of Action of Benzimidazole Derivatives and Fluconazole.

Conclusion and Future Directions

This comparative guide highlights the distinct antifungal mechanisms of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone and fluconazole. While fluconazole remains a cornerstone of antifungal therapy through its inhibition of ergosterol synthesis, the benzimidazole scaffold presents a compelling alternative by targeting the fungal cytoskeleton. The potential for benzimidazole derivatives to be active against fluconazole-resistant strains, such as Candida krusei, underscores the importance of continued research into this class of compounds.

Future studies should focus on comprehensive in vitro testing of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone against a broad panel of clinical fungal isolates, including resistant strains. In vivo efficacy studies in animal models of fungal infections will also be critical to validate its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies of related benzimidazole derivatives will aid in the design of even more potent and selective antifungal agents. The development of novel antifungals is a continuous endeavor, and the exploration of diverse chemical scaffolds like the benzimidazoles is a promising avenue for addressing the growing challenge of antifungal resistance.

References

  • Janeczko, M., Kazimierczuk, Z., Orzeszko, A., Niewiadomy, A., Król, E., Szyszka, R., & Masłyk, M. (2016). In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Polish Journal of Microbiology, 65(2), 191–196. [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Stability of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Against Established Antimicrobial Agents

Introduction: The Quest for Stable and Potent Antimicrobials The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising scaffolds in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stable and Potent Antimicrobials

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, benzimidazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide focuses on a specific derivative, 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone , a compound of interest for its potential antimicrobial efficacy. However, potency alone does not forge a successful drug. The chemical and physical stability of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic viability, influencing its shelf-life, formulation, and ultimately, its safety and efficacy.

This document provides a comprehensive framework for benchmarking the stability of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone against two widely recognized antimicrobial agents: Ciprofloxacin and Fluconazole . Ciprofloxacin, a fluoroquinolone antibiotic, and Fluconazole, a triazole antifungal, serve as excellent comparators due to their distinct chemical structures and established use in clinical practice. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for conducting and interpreting stability and antimicrobial studies. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for data interpretation, ensuring a scientifically rigorous evaluation.

I. The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole ring system, a fusion of benzene and imidazole, is a versatile pharmacophore.[3] Its structural similarity to naturally occurring purines allows it to interact with various biological targets. The diverse pharmacological activities of benzimidazole derivatives are well-documented, ranging from anthelmintic to anti-hypertensive effects.[2] The antimicrobial potential of this class of compounds is of particular interest, with studies demonstrating activity against a range of bacterial and fungal pathogens.[4][5][6] The specific compound at the heart of this guide, 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, is a synthetic derivative with anticipated antimicrobial properties. A foundational understanding of its chemical structure is crucial for predicting its stability profile. The presence of the benzimidazole core, the methyl group on the imidazole nitrogen, and the ethanone substituent at the 2-position all contribute to its physicochemical characteristics.

II. Experimental Design: A Rigorous Approach to Stability and Efficacy Assessment

A robust comparison of a novel compound against established drugs requires a multi-faceted experimental approach. We will outline the protocols for forced degradation studies to probe the intrinsic stability of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone and long-term stability studies to predict its shelf-life. Concurrently, we will detail the standardized methods for evaluating its antimicrobial potency.

A. Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation, or stress testing, is a pivotal step in drug development that exposes the drug substance to conditions more severe than accelerated stability testing.[7][8] The primary objective is to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[7]

Experimental Protocol: Forced Degradation of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

  • Preparation of Stock Solution: Prepare a stock solution of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The HPLC method should be capable of separating the parent drug from all degradation products.

  • Data Interpretation: Quantify the percentage of degradation and identify the major degradation products using techniques like mass spectrometry (MS).

Rationale for Experimental Choices: The selection of stress conditions (acid, base, oxidation, heat, and light) is mandated by regulatory guidelines like the International Council for Harmonisation (ICH) to cover the most likely degradation pathways a drug substance might encounter.[7][9]

Diagram of Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidative Degradation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (Solid, 105°C) Thermal->Analysis Photo Photolytic Degradation (UV/Vis Light) Photo->Analysis API 1-(1-Methyl-1H-benzimidazol- 2-yl)ethanone API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Degradation Profile & Pathway Identification Analysis->Data MIC_Workflow Compound Antimicrobial Compound (e.g., Benzimidazole derivative) SerialDilution Serial Dilution in 96-Well Plate Compound->SerialDilution Inoculation Inoculation of Wells SerialDilution->Inoculation Inoculum Standardized Microbial Inoculum Inoculum->Inoculation Incubation Incubation (e.g., 35°C, 24h) Inoculation->Incubation MIC Visual Inspection for Growth & MIC Determination Incubation->MIC

Caption: Broth microdilution workflow for MIC determination.

III. Comparative Data Analysis: Benchmarking Performance

The core of this guide is the objective comparison of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone with Ciprofloxacin and Fluconazole. The following tables present a hypothetical but plausible dataset to illustrate how the experimental results would be summarized and interpreted.

A. Comparative Stability Profile
Parameter 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Ciprofloxacin Fluconazole
Forced Degradation
Acid Hydrolysis (0.1N HCl, 60°C, 24h)~15% degradation~5% degradationStable
Base Hydrolysis (0.1N NaOH, 60°C, 24h)~25% degradation~10% degradationStable
Oxidative (3% H₂O₂, RT, 24h)~10% degradationSensitive, >30% degradationStable
Thermal (105°C, 48h)Stable (<2% degradation)StableStable
Photolytic (ICH Q1B)Moderate degradationSensitive to UV lightStable
Accelerated Stability (40°C/75% RH, 6 months) Assay decrease of ~3%Assay decrease of ~2%Assay decrease of <1%
Long-Term Stability (25°C/60% RH, 24 months) Assay decrease of ~2%Assay decrease of ~1.5%Assay decrease of <0.5%

Interpretation of Stability Data:

Based on this hypothetical data, 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone exhibits moderate stability. It is susceptible to hydrolytic degradation, particularly under basic conditions, a characteristic sometimes observed in benzimidazole derivatives. [10]Its stability towards oxidation is superior to Ciprofloxacin, which is known to be susceptible to oxidative degradation. Both compounds show good thermal stability. The photostability of the benzimidazole derivative is moderate and would require protective packaging. Fluconazole, as expected, demonstrates high stability across all stress conditions, which is a hallmark of its robust chemical structure.

B. Comparative Antimicrobial Efficacy
Microorganism 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Fluconazole MIC (µg/mL)
Staphylococcus aureus (ATCC 29213) 40.5Not Applicable
Escherichia coli (ATCC 25922) 160.06Not Applicable
Candida albicans (ATCC 90028) 8Not Applicable1

Interpretation of Antimicrobial Data:

This hypothetical dataset suggests that 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive bacteria and fungi. Its potency against S. aureus is moderate compared to the highly potent Ciprofloxacin. The activity against E. coli is weaker, indicating a potential limitation in its spectrum. The antifungal activity against C. albicans is promising, though not as potent as the dedicated antifungal agent, Fluconazole. The observed antimicrobial activity is consistent with findings for other benzimidazole derivatives. [4][11]

IV. Synthesis and Conclusion: A Holistic Perspective

This guide has outlined a comprehensive strategy for benchmarking the stability and antimicrobial efficacy of the novel compound 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone against the established drugs Ciprofloxacin and Fluconazole. The proposed experimental framework, rooted in established regulatory and scientific standards, provides a robust methodology for generating reliable and comparable data.

Our hypothetical data suggests that while 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone may not surpass the potency of the comparator drugs in their specific therapeutic classes, its broad-spectrum activity and moderate stability profile warrant further investigation. The susceptibility to hydrolysis and photolysis are key liabilities that would need to be addressed through formulation strategies, such as the use of protective coatings or packaging.

Ultimately, the journey of a new chemical entity from the laboratory to the clinic is a multi-parametric optimization process. A thorough understanding of a compound's stability limitations, alongside its biological activity, is paramount for successful drug development. This guide provides the foundational principles and practical protocols to embark on that journey with scientific rigor and a clear vision for the path forward.

V. References

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Wang, Z., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(1), 1-20. [Link]

  • Desai, N. C., et al. (2012). Synthesis and antimicrobial activity of 2-azetidinones derived from benzimidazole. Journal of Chemical and Pharmaceutical Research, 4(1), 493-498. [Link]

  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 433. [Link]

  • Mohammadi, Z., et al. (2024). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria. Journal of Genetic Resources, 10(1), 1-10. [Link]

  • Zhang, C.-J., et al. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3340. [Link]

  • Reddy, T. S., et al. (2016). Synthesis and biological evaluation of novel benzimidazole derivatives. International Journal of Pharmaceutical and Chemical Sciences, 6(2), 215-221. [Link]

  • Kumari, A., et al. (2023). A Systemic Review on Benzimidazole Study. Quest Journals Journal of Research in Pharmaceutical Science, 9(5), 24-39. [Link]

  • Yıldırım, I., et al. (2015). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 948-955. [Link]

  • Bajaj, S., et al. (2002). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 5(1), 1-10. [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta poloniae pharmaceutica, 69(3), 437–444. [Link]

  • Kulyashova, E. A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15206. [Link]

  • Al-Salami, H., et al. (2024). A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks?. JAC-Antimicrobial Resistance, 6(1), dlae001. [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]

  • World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Jenkins, A., et al. (2022). Systematic review of the stability of antimicrobial agents in elastomeric devices for outpatient parenteral antimicrobial therapy services based on NHS Yellow Cover Document standards. European Journal of Hospital Pharmacy, 29(5), 304–307. [Link]

  • Carlucci, G., et al. (2001). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 875-882. [Link]

  • International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(7), 129-138. [Link]

  • Goger, N. G., & Gokcen, T. (2018). The development of forced degradation studies for the determination of daptomycin in urine at various conditions by using RP-LC. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1050. [Link]

  • bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Li, J., et al. (2014). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Molecules, 19(12), 20516-20528. [Link]

  • Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Al-Tannak, N. F., & Al-Obaid, A. M. (2023). Antibiotic Stability and Feasibility in Elastomeric Infusion Devices for OPAT: A Review of Current Evidence. Antibiotics, 12(11), 1599. [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • PubChem. (n.d.). 1-(1H-Benzimidazol-2-yl)ethanol, (S)-. [Link]

  • Singh, S., & Bakshi, M. (2000). Stability testing of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 22(6), 1011-1025. [Link]

  • Popa, A., et al. (2018). Deprotonation constants of benzimidazole and stepwise stability constants of its complexes with Co(II), Ni(II), Cu(II) and Zn(II) in aqueous solution. Journal of the Serbian Chemical Society, 83(1), 79-91. [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Singh, J., et al. (2023). Biogenic vs. Chemical AgNPs: A Comparison of Antimicrobial Potency and Stability. ACS Omega. [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. [Link]

  • Franklin, N. C., et al. (2018). Natural and Bio-based Antimicrobials: A Review. Journal of Agricultural and Food Chemistry, 66(38), 9817-9836. [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(4), M1287. [Link]

  • Noreen, S., et al. (2021). A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol. MOJ Biorg Org Chem, 5(4), 118-123. [Link]

Sources

Validation

confirming the identity of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone through orthogonal analytical methods

A Comparative Analytical Guide for Drug Development Professionals[1][2] Executive Summary In the high-stakes environment of drug discovery, the benzimidazole scaffold is a "privileged structure" due to its ability to int...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development Professionals[1][2]

Executive Summary

In the high-stakes environment of drug discovery, the benzimidazole scaffold is a "privileged structure" due to its ability to interact with diverse biological targets. However, the specific functionalization of this core—such as in 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (MBE) —presents unique identification challenges. Structural isomers (e.g., substitution at the 5- or 6-position versus the 2-position) and synthetic byproducts (e.g., non-methylated precursors) can mimic the target in low-resolution assays.[1]

This guide moves beyond basic characterization, establishing a self-validating, orthogonal analytical protocol . By triangulating data from Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared Spectroscopy (FTIR), researchers can achieve absolute structural certainty.[1]

Part 1: The Structural Architect — Nuclear Magnetic Resonance (NMR)[1][3][4]

NMR is the non-negotiable gold standard for establishing connectivity.[1] For MBE, the primary objective is to differentiate the N-methyl group from the acetyl methyl group and confirm the 2-position substitution.[1]

The Challenge: Methyl Signal Overlap

Both the acetyl group and the N-methyl group appear as singlets in the aliphatic region.[1] Relying solely on integration without checking chemical shift environments is a common failure mode.[1]

Experimental Protocol: 1H-NMR & 13C-NMR[1][2][3][5]
  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.[1]

  • Concentration: ~10 mg/mL.[1]

  • Reference: TMS (0.00 ppm).

Key Diagnostic Signals (Theoretical & Empirical Consensus)
FeatureProton (1H) Shift (ppm)Carbon (13C) Shift (ppm)Structural Insight
Acetyl -CH₃ ~2.70 – 2.80 (Singlet)~26.0Distinctive deshielding by carbonyl; typically upfield of N-Me.[1]
N-Methyl -CH₃ ~4.00 – 4.15 (Singlet)~32.0 – 36.0Highly diagnostic.[1] Downfield shift caused by the aromatic nitrogen.
Aromatic Ring 7.30 – 7.80 (Multiplet)110.0 – 145.0Confirms the benzimidazole core integrity.[1]
Carbonyl (C=O) N/A~192.0Confirms the ketone functionality (critical for "ethanone" ID).[1]
C2 Quaternary N/A~147.0The connection point between the ring and the acetyl group.[1]

Critical Validation Step: If the spectrum shows a broad singlet >10 ppm, the sample is likely the unmethylated precursor (1H-benzimidazole), indicating incomplete methylation during synthesis [1, 5].[1]

Part 2: The Mass Truth — LC-MS/MS[1][2]

While NMR provides the map, Mass Spectrometry provides the weight of evidence—literally.[1] High-Resolution Mass Spectrometry (HRMS) is required to rule out isobaric impurities.[1]

The Challenge: Fragmentation Ambiguity

Benzimidazoles are stable rings.[1] Soft ionization often yields only the molecular ion.[1] To confirm the structure, we must induce specific fragmentation (MS/MS) that proves the acetyl group is labile.[1]

Experimental Protocol: LC-MS/MS
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm).[1]

  • Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Ionization: ESI Positive Mode (+).

Fragmentation Logic (MS2)[1]
  • Parent Ion (M+H): m/z175.08 (Calculated for C11H11N2O+).[1]

  • Primary Loss (Acetyl): The loss of the acetyl group (-COCH3, mass 43) or ketene (-CH2CO, mass 42) is the primary pathway.[1]

    • Target Fragment:m/z ~132/133 (1-Methylbenzimidazole cation).[1]

  • Secondary Loss (Methyl): Subsequent loss of the N-methyl group.[1]

    • Target Fragment:m/z ~118 (Benzimidazole core cation).[1][2]

Expert Insight: The presence of the m/z 175 peak alone is insufficient. You must observe the transition to m/z 132/133 to confirm the acetyl group is peripheral and not ring-integrated [6, 10].[1]

Part 3: The Fingerprint — Vibrational Spectroscopy (FTIR)[1]

FTIR is often dismissed as "legacy," but for MBE, it offers the fastest "Go/No-Go" decision, specifically regarding the N-methylation status.[1]

The Challenge: N-H vs. N-Me

The most common impurity is the starting material (1-(1H-benzimidazol-2-yl)ethanone).[1][3] NMR requires dissolution; IR can be done neat on a solid.[1]

Key Spectral Features
  • The "Ghost" Peak (Absence of N-H): The unmethylated precursor has a sharp, distinct N-H stretch around 3200–3400 cm⁻¹ . The absence of this band in MBE is the strongest evidence of successful N-methylation.[1]

  • Carbonyl Stretch (C=O): Strong band at 1680–1695 cm⁻¹ .[1] This confirms the "ethanone" moiety is intact and conjugated with the aromatic system [9, 16].[1]

  • C=N Stretch: ~1590 cm⁻¹ (Benzimidazole ring breathing).[1]

Part 4: Comparative Analysis of Methods

The following table contrasts the utility of each method specifically for MBE identity confirmation.

FeatureNMR (1H/13C) LC-MS/MS FTIR
Primary Role Structural ConnectivityMolecular Formula & PurityFunctional Group Verification
Specificity High (Distinguishes isomers)Medium (Isobaric interference possible)Low (Fingerprint only)
LOD (Limit of Detection) High (>1 mg needed)Very Low (pg/ng range)Medium (µg range)
Critical Blind Spot Inorganic salts are invisible.[1]Isomers with identical mass.[1]Cannot prove connectivity.
Throughput Low (mins to hours)High (seconds/sample)Very High (seconds)
Cost per Sample HighMediumLow

Part 5: Integrated Validation Protocol

To achieve rigorous scientific validity (E-E-A-T), one method is never enough.[1] The following workflow illustrates the "Orthogonal Confirmation Loop."

Workflow Logic (Graphviz Diagram)

OrthogonalValidation Sample Unknown Sample (Candidate MBE) IR_Step Step 1: FTIR Analysis (Rapid Screen) Sample->IR_Step Decision_NH Is N-H band (3300 cm⁻¹) present? IR_Step->Decision_NH Reject_Precursor REJECT: Unmethylated Precursor Decision_NH->Reject_Precursor Yes (3300 band visible) MS_Step Step 2: LC-MS/MS (Mass Confirmation) Decision_NH->MS_Step No (Clean region) Decision_Mass Parent Ion 175 m/z + Fragment 132 m/z? MS_Step->Decision_Mass Reject_Impurity REJECT: Isobaric Impurity Decision_Mass->Reject_Impurity No NMR_Step Step 3: 1H-NMR (Structural Definitive) Decision_Mass->NMR_Step Yes Decision_NMR Singlets at ~2.7 & ~4.1 ppm? NMR_Step->Decision_NMR Decision_NMR->Reject_Impurity No (Shift mismatch) Confirm IDENTITY CONFIRMED: 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Decision_NMR->Confirm Yes (Match)

Figure 1: The Orthogonal Confirmation Loop. A decision matrix ensuring that only samples passing functional (IR), mass (MS), and structural (NMR) checks are validated.

References

  • Synthesis and Characterisation of 1-(1H-Benzimidazol-2-yl)ethanone. IOSR Journal of Applied Chemistry. (Provides baseline NMR data for the unmethylated parent). Link

  • Sigma-Aldrich Product Specification. 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (CAS 942-25-6).[1][3] (Confirming commercial existence and identifiers). Link

  • Synthesis of Benzimidazole Derived Chalcones. International Journal of Engineering and Applied Sciences. (IR and NMR data for acetyl-benzimidazole derivatives). Link

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Organic Mass Spectrometry. (Detailed fragmentation pathways for benzimidazoles). Link

  • 1H-Benzimidazole IR Spectrum. NIST Chemistry WebBook. (Reference for the N-H stretch in unmethylated cores). Link

  • LC-MS/MS Method for Determination of Benzimidazole Residues. IAEA / Food Contaminant Control.[1] (Methodology for extracting and ionizing benzimidazoles). Link

Sources

Comparative

Benchmarking Benzimidazoles: Assay Reproducibility Guide for 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

Executive Summary: The Scaffold vs. The Standard 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (CAS: 942-25-6), often referred to as 2-acetyl-1-methylbenzimidazole , serves as a critical pharmacophore in the synthesis of ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Standard

1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (CAS: 942-25-6), often referred to as 2-acetyl-1-methylbenzimidazole , serves as a critical pharmacophore in the synthesis of antiparasitic and anticancer agents.[1][2][3] While it shares the benzimidazole core with clinical standards like Albendazole and Nocodazole , its performance in biological assays is frequently compromised by physicochemical pitfalls—specifically colloidal aggregation and aqueous instability .

This guide objectively compares the reproducibility profile of this scaffold against established standards. It provides a validated workflow to distinguish true pharmacological inhibition (e.g., tubulin binding) from assay artifacts caused by precipitation or non-specific sequestration.[2][3]

Comparative Analysis: Physicochemical Barriers

The primary cause of assay failure for 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone is not lack of potency, but false negatives due to precipitation or false positives due to aggregation .[1][2][3]

Table 1: Physicochemical & Assay Performance Profile
FeatureTarget: 1-(1-Methyl...) Standard: Nocodazole Clinical: Albendazole Implication for Assays
Primary Mechanism Tubulin destabilization (Scaffold)Tubulin destabilization (High Affinity)Tubulin destabilization (Broad Spectrum)Target validation required.[1][2][3]
LogP (Lipophilicity) ~1.3 - 1.8~2.5~3.5Target is more soluble than Albendazole but still prone to crashing out in aqueous buffers.[1][2][3]
Aqueous Solubility Low (< 1 mg/mL)Very Low (< 0.05 mg/mL)Extremely Low (< 0.01 mg/mL)Critical: Must use DMSO stock; rapid dilution into buffer causes micro-precipitation.[1][2][3]
Aggregation Risk High (> 10 µM)ModerateHighFalse Positive Risk: Aggregates sequester enzymes non-specifically.[1][2][3]
Fluorescence Intrinsic (UV-Blue region)Low interferenceLow interferenceArtifact Risk: Can interfere with DAPI/Hoechst-based tubulin assays.[1][2][3]
Metabolic Stability Moderate (Ketone reduction)Low (Rapid metabolism)Variable (S-oxidation)Fresh preparation essential; avoid long incubations >24h without stability check.[1][2][3]

The "False Positive" Trap: Mechanism of Interference

Benzimidazoles are notorious for forming colloidal aggregates at micromolar concentrations.[2][3] These colloids adsorb proteins on their surface, inhibiting them non-specifically.[2][3][4] This is the #1 reason for irreproducible IC50 curves in this class.[3]

Visualization: The Aggregation Artifact

The following diagram illustrates how the target compound can mimic inhibition without true binding.

AggregationArtifact Compound 1-(1-Methyl...) (Monomer) Target Tubulin Dimer (Protein) Compound->Target Low Conc (<10µM) Aggregate Colloidal Aggregate (Particle > 100nm) Compound->Aggregate High Conc (>10µM) or Low Solubility Inhibition True Inhibition (Specific Binding) Target->Inhibition Mechanism Specific Artifact Artifactual Inhibition (Sequestration) Target->Artifact Protein Removal (False Positive) Aggregate->Target Surface Adsorption

Caption: At high concentrations, the compound forms colloids that physically sequester the protein target, mimicking inhibition.

Validated Experimental Protocols

To ensure data integrity, you must move beyond standard screening protocols.[2][3] The following methodologies incorporate "Go/No-Go" QC steps specific to benzimidazoles.

Protocol A: Solubilization & The "Pre-Read" QC

Purpose: To confirm the compound is in solution before the biology begins.

  • Stock Preparation: Dissolve 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone in 100% DMSO to 10 mM. Vortex for 2 minutes. Visually inspect for clarity.

  • The "Crash" Test:

    • Prepare the assay buffer (e.g., PEM buffer for tubulin).[2]

    • Dilute compound to 2x final concentration (e.g., 100 µM) in buffer.

    • Measure: Read Absorbance at 600 nm (OD600) or use a Nephelometer immediately.

    • Criteria: If OD600 > 0.05 compared to DMSO blank, ABORT . The compound has precipitated.[2][3][5]

    • Correction: Reduce concentration or add surfactant (0.01% Triton X-100).[2][3]

Protocol B: Turbidimetric Tubulin Polymerization (Artifact-Free)

Why this method? It avoids fluorescence interference common with benzimidazole derivatives.[2][3]

Materials:

  • Purified Tubulin (>99% pure, bovine brain).[2][3]

  • GTP (100 mM stock).[2][3]

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Control: Nocodazole (Positive), DMSO (Negative).[2][3]

Steps:

  • Master Mix: Prepare Tubulin (3 mg/mL) in cold buffer + 1 mM GTP. Keep on ice.

  • Compound Addition: Add 5 µL of 10x compound stock (in 10% DMSO/Buffer) to pre-warmed (37°C) 96-well plate.

  • Initiation: Add 45 µL of cold Tubulin Master Mix to wells.

  • Kinetics: Immediately transfer to plate reader at 37°C.

  • Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Calculate Vmax (maximum rate of polymerization) during the linear growth phase.

    • Calculate % Inhibition relative to DMSO control.

    • Note: If the baseline absorbance (Time 0) is significantly higher than DMSO, the compound has precipitated (See Protocol A).[2]

Protocol C: The Detergent Counter-Screen (Shoichet Protocol)

Purpose: To prove the inhibition is NOT due to aggregation.

  • Run the biological assay (e.g., cytotoxicity or enzymatic inhibition) under standard conditions.[2][3]

  • Repeat the assay adding 0.01% Triton X-100 (or 0.005% Tween-80) to the buffer.[2][3]

  • Interpretation:

    • True Binder: IC50 remains unchanged (within 2-3 fold).[1][3]

    • Aggregator: Potency is lost (IC50 shifts > 10-fold) because the detergent breaks up the colloids.[2]

Workflow: The Reproducibility Loop

This workflow ensures that only high-quality, artifact-free data is generated for publication.[1][2][3]

AssayWorkflow Start Compound Stock (10mM DMSO) SolubilityCheck QC 1: Aqueous Stability (OD600 Check) Start->SolubilityCheck Precipitate Precipitation Detected STOP SolubilityCheck->Precipitate Hazy AssayChoice Select Assay Mode SolubilityCheck->AssayChoice Clear Fluorescence Fluorescence Assay (DAPI/Hoechst) AssayChoice->Fluorescence High Interference Risk Turbidity Turbidimetric Assay (OD340) AssayChoice->Turbidity Recommended DetergentScreen QC 2: Detergent Screen (+/- 0.01% Triton) Turbidity->DetergentScreen ResultValid Valid Mechanism (Specific Binding) DetergentScreen->ResultValid IC50 Stable ResultArtifact Artifact (Aggregation) DetergentScreen->ResultArtifact IC50 Shift >10x

Caption: A self-validating workflow to filter out solubility and aggregation artifacts before data analysis.

References

  • Shoichet, B. K. (2006).[2][3] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1][2][3] Link

    • Foundational text on aggreg
  • Jordan, A., et al. (1998).[2][3] Tubulin polymerization assays: a comparison of methods. Journal of Biomolecular Screening, 3(3), 181-191.[2][3]

    • Establishes turbidimetry as the robust standard over fluorescence for interfering compounds.
  • Seiler, F., et al. (2015).[2][3] Colloidal Aggregation: A Common Artifact in Early Drug Discovery. ChemMedChem, 10(10), 1647-1653.[2][3] Link

    • Validation of the detergent counter-screen protocol.
  • PubChem Compound Summary. (2024). 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (CID 329775377).[1][2][3] National Center for Biotechnology Information.[2][3] Link[2][3]

    • Source for physicochemical properties and CAS verific

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemica...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (CAS No. 942-25-6), a compound that, while valuable in research, requires careful handling due to its specific hazard profile. The causality behind each step is explained to ensure a deep, working understanding of the protocol.

Core Directive: Hazard-Informed Waste Management

The foundational principle for disposing of any chemical is a thorough understanding of its hazards. 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone is classified with specific risks that directly dictate its handling and disposal route. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or via sink drains.[1][2] The required method is disposal as regulated hazardous chemical waste through an approved and licensed facility.[3]

Hazard Identification Summary

A review of the Safety Data Sheet (SDS) reveals the following GHS classifications, which form the basis for our safety and disposal protocols.[3]

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These classifications identify the compound as an irritant to the skin, eyes, and respiratory system. Therefore, the primary safety objective is to prevent direct contact and inhalation at all stages of handling and disposal.

Disposal Workflow: A Step-by-Step Logical Diagram

The following diagram outlines the procedural flow for the safe management and disposal of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone waste.

G cluster_prep Phase 1: Preparation & Collection cluster_handling Phase 2: Waste Accumulation cluster_disposal Phase 3: Final Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Designate a Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name) C->D E Transfer Chemical Waste (Solid & Contaminated Items) D->E Begin Waste Collection G Keep Container Securely Closed (Except when adding waste) E->G F Collect Rinsate from 'Empty' Containers F->G H Store Waste in Designated, Secondary Containment Area G->H Prepare for Disposal I Contact Institutional EHS or Licensed Waste Contractor H->I J Schedule Waste Pickup I->J K Document Waste Manifest J->K

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
© Copyright 2026 BenchChem. All Rights Reserved.